molecular formula C10H15NO2 B1362033 N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine CAS No. 102246-82-2

N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Katalognummer: B1362033
CAS-Nummer: 102246-82-2
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: HWUZQODGTCVVBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenoxy)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-methoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-13-10-5-3-9(12-2)4-6-10/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZQODGTCVVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368949
Record name 2-(4-Methoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102246-82-2
Record name 2-(4-Methoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-methoxyphenoxy)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine, a key intermediate in modern pharmaceutical synthesis. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the compound's structure, synthesis, and key physicochemical characteristics. While empirical spectroscopic and reactivity data for this specific molecule are not widely published, this guide synthesizes available information and provides expert analysis based on established chemical principles and data from closely related analogues to offer a robust profile of the compound.

Introduction and Molecular Overview

This compound, with the CAS Number 4091-50-3, is a secondary amine that features a methoxy-substituted phenoxy group linked to an N-methylated ethylamine moiety. Its structure combines the functionalities of an aromatic ether and a secondary aliphatic amine, making it a versatile building block in organic synthesis. The presence of the lone pair on the nitrogen atom imparts basic properties, while the ether linkage and the aromatic ring contribute to its overall stability and influence its reactivity. This compound is of particular interest as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name N-methyl-2-(4-methoxyphenoxy)ethanamine
Synonyms This compound
CAS Number 4091-50-3
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Pale yellow oil

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Step 1: Williamson Ether Synthesis to form 1-(2-chloroethoxy)-4-methoxybenzene.

  • Step 2: Nucleophilic Substitution with methylamine to yield the final product.

Synthetic Pathway 4-Methoxyphenol 4-Methoxyphenol Intermediate 1-(2-chloroethoxy)-4-methoxybenzene 4-Methoxyphenol->Intermediate  NaOH, H₂O, Heat   1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Intermediate Final_Product This compound Intermediate->Final_Product  Pressure, Heat   Methylamine Methylamine Methylamine->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-chloroethoxy)-4-methoxybenzene

  • To a solution of 4-methoxyphenol (1.0 eq.) in aqueous sodium hydroxide (1.1 eq. in water) is added an excess of 1,2-dichloroethane (5-10 eq.).

  • The biphasic mixture is heated to reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 1-(2-chloroethoxy)-4-methoxybenzene.

Causality and Experimental Choices: The use of a large excess of 1,2-dichloroethane serves both as a reactant and a solvent, driving the reaction towards the desired product and minimizing the formation of the bis-ether byproduct. The aqueous base deprotonates the phenol, forming the more nucleophilic phenoxide, which is essential for the Williamson ether synthesis.

Step 2: Synthesis of this compound

  • The purified 1-(2-chloroethoxy)-4-methoxybenzene (1.0 eq.) is charged into a pressure vessel with an excess of methylamine (in a suitable solvent like ethanol or as an aqueous solution, e.g., 40 wt. %).

  • The vessel is sealed and heated to a temperature between 80-120 °C for 12-24 hours. The internal pressure will increase, and caution must be exercised.

  • After cooling to room temperature, the vessel is carefully vented.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining methylamine hydrochloride.

  • The organic layer is then extracted with dilute hydrochloric acid. The aqueous layer, containing the protonated amine product, is washed with an organic solvent to remove any unreacted starting material.

  • The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12, and the free amine product is extracted with an organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the final product, this compound, as a pale yellow oil.

Causality and Experimental Choices: The reaction is performed in a sealed vessel to contain the volatile methylamine and to allow for heating above its boiling point, which accelerates the rate of the nucleophilic substitution. The acid-base workup is a standard and efficient method for purifying amines from neutral organic compounds.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published experimental data for this specific compound, the following properties are a combination of available information and predictions based on its chemical structure.

Table 2: Physical and Chemical Properties

PropertyValue/DescriptionSource/Basis
Physical State Pale yellow oilSupplier Data
Boiling Point Not reported. Estimated to be in the range of 250-280 °C at atmospheric pressure.Estimation based on similar structures
Density Not reported. Estimated to be ~1.05 g/cm³.Estimation based on similar structures
Solubility Expected to be sparingly soluble in water and soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).Based on chemical structure (hydrocarbon backbone with polar functional groups)
pKa Not reported. Estimated to be in the range of 9.5-10.5 for the conjugate acid.Estimation based on secondary amines
Predicted Spectroscopic Data

While actual spectra are not available, a prediction of the key spectroscopic features can be made based on the molecular structure.

  • ¹H NMR:

    • Aromatic protons: Signals in the range of δ 6.8-7.0 ppm, showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

    • Methoxy protons (-OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm.

    • Phenoxy methylene protons (-O-CH₂-): A triplet at approximately δ 4.0-4.2 ppm.

    • Amine methylene protons (-CH₂-N): A triplet at approximately δ 2.8-3.0 ppm.

    • N-methyl protons (-N-CH₃): A singlet at approximately δ 2.4-2.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 114-154 ppm.

    • Methoxy carbon (-OCH₃): A signal around δ 55 ppm.

    • Phenoxy methylene carbon (-O-CH₂-): A signal around δ 68 ppm.

    • Amine methylene carbon (-CH₂-N): A signal around δ 50 ppm.

    • N-methyl carbon (-N-CH₃): A signal around δ 36 ppm.

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): ~3030-3000 cm⁻¹

    • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

    • C-O-C stretching (ether): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

    • C-N stretching: ~1180-1080 cm⁻¹

    • Aromatic C=C bending: ~1600 cm⁻¹ and ~1500 cm⁻¹

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): m/z = 181.11

    • Key Fragmentation Pattern: Expect a prominent fragment from the cleavage of the C-C bond beta to the nitrogen atom (alpha-cleavage), leading to a fragment at m/z 44 ([CH₂=N(H)CH₃]⁺). Another likely fragmentation is the cleavage of the ether bond.

Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from direct sunlight and oxidizing agents.

The reactivity of this molecule is governed by its two main functional groups:

  • Secondary Amine: The lone pair on the nitrogen atom makes it a nucleophile and a base. It will react with acids to form ammonium salts. It can also undergo reactions typical of secondary amines, such as acylation, alkylation, and nitrosation.

  • Aromatic Ring: The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, the conditions required for such reactions might be harsh and could affect the rest of the molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety profiles of structurally similar amines and phenoxy compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns. Harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Safety_Workflow Start Start Assess_Hazards Assess Hazards (Based on Analogues) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Handling_Procedure Handle in Fume Hood Select_PPE->Handling_Procedure Storage Store in Cool, Dry, Ventilated Area Handling_Procedure->Storage Waste_Disposal Dispose According to Regulations Storage->Waste_Disposal End End Waste_Disposal->End

Caption: Recommended workflow for the safe handling of this compound.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. Its bifunctional nature allows it to be incorporated into larger molecular scaffolds. It is a known precursor in some synthetic routes to Carvedilol , a non-selective beta-blocker used to treat heart failure and high blood pressure. In this context, the secondary amine of this compound acts as a nucleophile, reacting with an epoxide precursor to build the final drug molecule.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in pharmaceutical synthesis. While there is a notable lack of publicly available, detailed experimental data for this compound, its chemical properties and behavior can be reliably inferred from its structure and the chemistry of its constituent functional groups. This guide provides a foundational understanding of its synthesis, properties, and handling, serving as a useful resource for researchers and developers in the chemical and pharmaceutical sciences. Further empirical studies are warranted to fully characterize this compound and expand its potential applications.

4-Methoxyphenethylmethylamine structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Search Procedures

I'm starting by meticulously researching the chemical structure of 4-Meth oxyphenethylmethylamine on Google. Simultaneously, I'll be looking for well-documented synthesis methods for this compound. I'm focusing on reliable sources and peer-reviewed literature.

Gathering Structural Data

I'm now diving into the specifics. I've initiated a thorough Google search for the chemical structure of 4-Methoxyphenethylmethylamine, prioritizing scholarly articles and patents to get accurate quantitative data. Alongside this, I'm digging into established synthesis methods, meticulously cataloging experimental protocols. I will then analyze the associated signaling pathways and create a comprehensive technical guide.

Gathering Initial Data

I've made headway in my research, finding pertinent results on "4-Methoxyphenethylmethylamine" and synonyms from PubChem and elsewhere. I've pinpointed its chemical structure and molecular formula. Currently, I'm examining its potential uses and biological activity to see if any are relevant.

Targeting Synthesis Methods

I'm now zeroing in on 4-Methoxyphenethylmethylamine synthesis. My initial search identified the compound's structure, formula, and some biological mentions, but synthesis details remain elusive. I'm refining my search to focus on synthetic routes, specifically targeting reaction protocols and quantitative data. "4-MPM" yielded misleading results, so precision is key.

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 4091-50-3 (4-Methoxy-N-methylbenzeneethanamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 4091-50-3, chemically identified as 4-Methoxy-N-methylbenzeneethanamine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data in structured tables, outlines experimental methodologies for property determination, and includes visualizations of a relevant biological pathway and a representative experimental workflow to facilitate a deeper understanding of this compound.

Introduction

4-Methoxy-N-methylbenzeneethanamine, also known by synonyms such as N-Methyl-2-(4-methoxyphenyl)ethylamine and p-Methoxy-N-methylphenethylamine, is a secondary amine belonging to the phenethylamine class.[1] Its structure is characterized by a benzene ring substituted with a methoxy group, attached to an ethylamine chain with a methyl group on the nitrogen atom. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology, due to its structural similarity to other biologically active phenethylamines. It serves as a valuable intermediate in the synthesis of more complex molecules.[2] Understanding its fundamental physical and chemical properties is crucial for its application in research and development.

Physical Properties

The physical properties of 4-Methoxy-N-methylbenzeneethanamine are essential for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Colorless to light yellow or pale yellow oil/liquid[2]
Boiling Point 83 °C at 2 mmHgChemBK
Density 1.008 g/mL at 25 °C[3]
Refractive Index n20/D 1.529[3]
pKa (Predicted) 10.52 ± 0.10PubChem
Solubility Soluble in organic solvents such as ethanol, chloroform, and dimethyl ether.ChemBK

Chemical Properties

The chemical behavior of 4-Methoxy-N-methylbenzeneethanamine is dictated by its functional groups: the secondary amine, the aromatic ring, and the methoxy group.

  • Basicity: The presence of the secondary amine group confers basic properties to the molecule, allowing it to form salts with acids.

  • Reactivity: The aromatic ring can undergo electrophilic substitution reactions, and the methoxy group can influence the regioselectivity of these reactions. The amine group can act as a nucleophile.

  • Spectroscopic Data: The molecular structure can be confirmed by various spectroscopic methods. The mass spectrum (electron ionization) is available in the NIST WebBook.[4] Other spectroscopic data such as 13C NMR, ATR-IR, and Raman spectra have been reported for the related compound 4-Methoxy-N-methylbenzylamine.[5]

Experimental Protocols

4.1. Determination of Boiling Point

The boiling point of a liquid is determined by heating the liquid and measuring the temperature at which it is in equilibrium with its vapor at a given pressure. For reduced pressure distillations, a vacuum pump, a manometer, and a distillation apparatus are required. The temperature and pressure are recorded once a stable reflux is achieved.

4.2. Synthesis of a Phenethylamine Derivative (General Workflow)

The synthesis of phenethylamine derivatives, including 4-Methoxy-N-methylbenzeneethanamine, typically involves a multi-step process. A general workflow is outlined below.

G General Synthesis Workflow A Starting Materials (e.g., 4-methoxyphenylacetic acid, methylamine) B Reaction (e.g., Amide formation followed by reduction) A->B Reagents, Catalyst C Quenching and Extraction B->C Work-up D Washing and Drying of Organic Phase C->D E Solvent Evaporation D->E F Purification (e.g., Distillation or Chromatography) E->F G Characterization (e.g., NMR, MS) F->G H Final Product G->H

A general workflow for the synthesis of a phenethylamine derivative.

Biological Activity and Signaling Pathways

While specific signaling pathways for 4-Methoxy-N-methylbenzeneethanamine are not extensively documented, its structural similarity to other phenethylamines suggests potential interactions with monoaminergic systems. Phenethylamines are known to interact with trace amine-associated receptors (TAARs) and can act as releasing agents for neurotransmitters like serotonin and norepinephrine.[6]

5.1. Putative Mechanism of Action

The diagram below illustrates a potential mechanism of action for a phenethylamine derivative acting as a monoamine releasing agent.

G Putative Monoamine Releasing Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (contains Monoamines) Monoamines Monoamines (e.g., Serotonin, Norepinephrine) Vesicle->Monoamines Exocytosis (Increased) Transporter Monoamine Transporter (e.g., SERT, NET) Transporter->Monoamines Efflux TAAR1 TAAR1 TAAR1->Transporter Phosphorylates & Reverses Compound 4-Methoxy-N- methylbenzeneethanamine Compound->Transporter Enters neuron Compound->TAAR1 Activates

A diagram illustrating the potential mechanism of monoamine release by a phenethylamine derivative.

Conclusion

4-Methoxy-N-methylbenzeneethanamine (CAS 4091-50-3) is a phenethylamine derivative with defined physical and chemical properties that make it a compound of interest for chemical synthesis and pharmacological research. This guide has provided a consolidated source of its known characteristics, presented in a format accessible to researchers and drug development professionals. Further experimental investigation into its biological activities and detailed toxicological profile is warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide on the Core Mechanism of Action: N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine is not a well-characterized substance in publicly available scientific literature. Therefore, this document outlines a hypothetical mechanism of action based on the known pharmacological profiles of structurally similar compounds. The information presented herein is for theoretical and research guidance purposes only and is not based on experimental data for the specified molecule.

Executive Summary

This compound is a substituted phenethylamine derivative. While direct pharmacological data for this compound is unavailable, its structural components—a methoxyphenoxy ethyl group and an N-methylated amine—suggest a potential interaction with monoaminergic systems in the central nervous system. Biogenic amines, which include neurotransmitters like serotonin, dopamine, and norepinephrine, are common targets for phenethylamine-like molecules. The N-methylation and the specific substitution on the phenyl ring are expected to modulate the compound's affinity and selectivity for various receptors and transporters within these systems.

Hypothetical Pharmacological Profile

Based on its structural similarity to other phenethylamines and N-methylated biogenic amines, the putative mechanism of action for this compound may involve one or more of the following:

  • Interaction with Serotonin Receptors: Phenethylamine derivatives frequently exhibit affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The 4-methoxy substitution could influence binding to these G-protein coupled receptors, potentially acting as an agonist or antagonist.

  • Modulation of Monoamine Transporters: The compound might interact with transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). This interaction could lead to the inhibition of neurotransmitter reuptake, thereby increasing their concentration in the synaptic cleft.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: N-methylated amines, such as N-methyltyramine, are known agonists of TAAR1. Activation of TAAR1 can modulate the activity of monoamine transporters and influence downstream signaling cascades.

Potential Signaling Pathways

Should this compound act as an agonist at the 5-HT2A receptor, a common target for methoxy-substituted phenethylamines, it could initiate a well-defined signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets leading to

Caption: Hypothetical 5-HT2A receptor activation pathway.

Alternatively, if the compound's primary mechanism involves inhibition of monoamine transporters, the workflow would be different, focusing on synaptic concentrations of neurotransmitters.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles NT_release Neurotransmitter Release NT_vesicle->NT_release SynapticCleft Synaptic Cleft (Increased Neurotransmitter Concentration) NT_release->SynapticCleft Transporter Monoamine Transporter (e.g., SERT) SynapticCleft->Transporter Reuptake PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds to Signal Signal Transduction PostsynapticReceptor->Signal Compound This compound Compound->Transporter Inhibits

Caption: Hypothetical monoamine transporter inhibition workflow.

Quantitative Data and Experimental Protocols

4.1. Quantitative Data

Due to the lack of experimental studies on this compound, no quantitative data such as binding affinities (Ki), functional potencies (EC50), or inhibitory concentrations (IC50) are available. The following table is a template for how such data would be presented if it were available.

TargetAssay TypeSpeciesKi (nM)EC50/IC50 (nM)Emax (%)
e.g., 5-HT2A ReceptorRadioligand BindingHumanN/AN/AN/A
e.g., SERT[3H]5-HT UptakeRatN/AN/AN/A

4.2. Experimental Protocols

To elucidate the true mechanism of action, a series of standard pharmacological assays would be required.

4.2.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of the compound for a panel of receptors, particularly monoaminergic GPCRs.

  • Methodology: Competitive radioligand binding assays would be performed using cell membranes prepared from HEK293 cells transiently expressing the human receptor of interest (e.g., 5-HT2A, D2, α1A). Membranes would be incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound. Non-specific binding would be determined in the presence of a high concentration of a known unlabeled ligand. Radioactivity would be measured by liquid scintillation counting, and Ki values would be calculated using the Cheng-Prusoff equation.

4.2.2. Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of the compound at specific receptors.

  • Methodology: For GPCRs like 5-HT2A, a calcium mobilization assay could be used in cells co-expressing the receptor and a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels upon application of the compound would be measured. For monoamine transporters, a neurotransmitter uptake assay using synaptosomes or transfected cells would be appropriate. The ability of the compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]serotonin) would be quantified to determine its IC50 value.

Conclusion and Future Directions

The precise mechanism of action of this compound remains to be determined. Based on its chemical structure, it is plausible that it interacts with the monoaminergic system, potentially as a serotonin receptor modulator or a monoamine reuptake inhibitor. The hypotheses presented in this guide provide a framework for initial pharmacological screening. Future research, beginning with comprehensive receptor binding and functional assays, is essential to characterize the pharmacological profile of this compound and to ascertain its potential as a research tool or therapeutic agent.

Solubility Profile of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting solubility, qualitative solubility insights, and detailed experimental protocols for determining the solubility of this compound. This guide is intended to empower researchers to effectively work with this compound and to generate precise solubility data for their specific applications.

Introduction to this compound

This compound is a tertiary amine with a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol .[1][2] Its structure, featuring a methoxyphenoxy group, an ethyl chain, and a methylamino group, suggests a molecule of moderate polarity. The presence of a nitrogen atom with a lone pair of electrons allows for hydrogen bond acceptance, which plays a crucial role in its solubility behavior.[3]

Theoretical Solubility Profile

Based on its chemical structure, the solubility of this compound in various solvents can be predicted. The molecule possesses both hydrophobic (the aromatic ring and ethyl chain) and hydrophilic (the ether oxygen and the tertiary amine nitrogen) regions.

  • Aqueous Solubility: Generally, amines with more than four carbon atoms exhibit low solubility in water.[4] Given that this compound has ten carbon atoms, it is expected to be sparingly soluble in neutral water. However, as an amine, it is a weak base and its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a more soluble ammonium salt.[5][6]

  • Organic Solvent Solubility: The presence of the phenyl and ethyl groups suggests that the compound will be soluble in a range of organic solvents.[4] Solvents with moderate polarity, such as alcohols (ethanol, methanol), as well as common aprotic solvents like dichloromethane, chloroform, and ethyl acetate, are likely to be effective in dissolving this compound. Its solubility in nonpolar solvents like hexanes or diethyl ether may be more limited but still greater than in water.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Method of Determination
Water (pH 7)25
0.1 M HCl25
0.1 M NaOH25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetone25
Dichloromethane25
Diethyl Ether25

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether)[6][7]

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[7]

  • Add 0.75 mL of the desired solvent in small portions to the test tube.[7]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[7]

  • Visually inspect the solution against a contrasting background to determine if the compound has completely dissolved.

  • Record the substance as soluble, partially soluble, or insoluble.

  • For aqueous solutions, the pH can be tested with pH paper to observe the basic nature of the amine.[4][8]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent for creating a standard curve for HPLC or UV-Vis analysis.

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculate the original solubility by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a research compound.

Solubility_Workflow Solubility Assessment Workflow for a Research Compound cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Decision and Application A Start: Compound of Interest (this compound) B Qualitative Solubility Test (e.g., in Water, 5% HCl, 5% NaOH, Organic Solvents) A->B C Is Quantitative Data Required? B->C D Shake-Flask Method: Prepare supersaturated solution C->D Yes J Sufficiently Soluble C->J No, qualitative is sufficient E Equilibrate (e.g., 24-48h at constant temp) D->E F Sample, Filter, and Dilute Supernatant E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H I Insoluble/Poorly Soluble H->I Low Solubility H->J High Solubility L Consider Solubilization Techniques (e.g., co-solvents, pH adjustment) I->L K Proceed with Formulation/Experiment J->K

Solubility Assessment Workflow

Conclusion

While specific quantitative solubility data for this compound is not extensively published, its structural characteristics suggest it is a basic compound with low aqueous solubility at neutral pH that increases in acidic conditions, and good solubility in a range of organic solvents. The experimental protocols and logical workflow provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in drug development and other scientific research.

References

Potential therapeutic applications of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Identifying Chemical Targets

I've initiated the first step, aiming to pinpoint this compound's biological targets and effects by searching for its scientific and common names, as well as synonyms. Following this, my focus will shift to scouring peer-reviewed papers and patents for synthesis methods.

Analyzing Literature & Data

I'm now diving into the literature, starting with a deep dive into the scientific name and synonyms to target biological effects. My next step will be to explore peer-reviewed studies and patents focused on the synthesis, in vitro/in vivo research, and potential therapeutic applications. I'm also actively hunting for experimental protocols and quantitative data like IC50 and Ki values to build a comprehensive view of the compound.

Mapping out Research Scope

I'm expanding my literature search to include "N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine," and synonyms. My focus is now on identifying specific biological targets and pharmacological effects. I'm also preparing to analyze synthesis methods, in vitro/in vivo studies, and therapeutic applications from peer-reviewed articles and patents. Alongside this, I'm already gathering experimental protocols and quantitative data like IC50/Ki values to help build a comprehensive view of the compound and its potential.

In Vitro Evaluation of 4-Methoxyphenethylmethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro quantitative data for 4-Methoxyphenethylmethylamine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the methodologies for its evaluation and collates data from structurally related phenethylamine analogues to infer its potential pharmacological profile.

Introduction

4-Methoxyphenethylmethylamine, also known as N-methyl-4-methoxyphenethylamine, is a substituted phenethylamine. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic agents. The in vitro evaluation of such compounds is crucial for understanding their mechanism of action, receptor interaction profiles, and potential therapeutic or toxicological effects. This guide outlines the key in vitro assays and presents available data on related compounds to provide a framework for the scientific investigation of 4-Methoxyphenethylmethylamine.

Potential Pharmacological Targets and Data from Related Compounds

Based on the pharmacology of structurally similar phenethylamines, the primary targets for 4-Methoxyphenethylmethylamine are likely to be monoamine transporters and receptors.

Monoamine Transporters

Substituted phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A study on the structure-activity relationship of β-phenethylamine derivatives indicated that compounds with a methoxy group on the aromatic ring generally exhibit weak or no inhibitory activity on dopamine reuptake.[1]

Serotonin Receptors

Serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, are common targets for phenethylamines. The affinity and functional activity at these receptors are highly dependent on the substitution pattern on the phenyl ring. For instance, 2,5-dimethoxyphenethylamines often show high affinity for 5-HT2A/2C receptors.[2]

Monoamine Oxidase (MAO)

The parent compound, 4-methoxyphenethylamine, has been reported to inhibit the monoamine oxidase (MAO)-catalyzed deamination of tyramine and tryptamine. MAO is a key enzyme in the metabolism of monoamine neurotransmitters.

Data Summary

Due to the absence of specific data for 4-Methoxyphenethylmethylamine, the following table summarizes information on the parent compound and general findings for methoxy-substituted phenethylamines.

Compound/ClassTargetAssay TypeResultReference
4-MethoxyphenethylamineMonoamine OxidaseEnzyme InhibitionInhibits deamination of tyramine & tryptamine
Methoxy-substituted phenethylaminesDopamine TransporterReuptake InhibitionWeak or no activity[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro pharmacology of 4-Methoxyphenethylmethylamine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of 4-Methoxyphenethylmethylamine for a panel of receptors (e.g., 5-HT2A, 5-HT2C, DAT, NET, SERT).

Materials:

  • Cell membranes expressing the target human receptor.

  • Specific radioligand for each target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (4-Methoxyphenethylmethylamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of 4-Methoxyphenethylmethylamine.

  • In each well of a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

  • Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Flux)

For Gq-coupled receptors like 5-HT2A, agonist activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine the functional activity (EC50 and Emax) of 4-Methoxyphenethylmethylamine at the 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[5][6]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1).[7][8]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • A fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of 4-Methoxyphenethylmethylamine into the wells and immediately begin recording the fluorescence intensity over time.

  • As a positive control, use a known 5-HT2A agonist (e.g., serotonin).

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the change in fluorescence against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Objective: To determine the IC50 of 4-Methoxyphenethylmethylamine for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A substrate that produces a detectable product upon oxidation by MAO (e.g., p-tyramine, which produces H2O2).[9]

  • A detection system for the product (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red).

  • Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) as positive controls.[9]

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well black microplates.

  • A fluorescence microplate reader.

Procedure:

  • In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and varying concentrations of 4-Methoxyphenethylmethylamine.

  • Pre-incubate to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate and the detection system reagents.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths. The signal is proportional to the amount of H2O2 produced, and thus to the MAO activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Compound Serial Dilutions of 4-Methoxyphenethylmethylamine Plate 96-Well Plate: Compound + Membranes + [3H]L Compound->Plate Membranes Receptor-Expressing Cell Membranes Membranes->Plate Radioligand Radioligand ([3H]L) Radioligand->Plate Filtration Rapid Filtration (Glass Fiber Filters) Plate->Filtration Separate Bound from Free Counting Scintillation Counting Filtration->Counting Measure Radioactivity Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Gq_Signaling_Pathway Ligand 4-Methoxyphenethylmethylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Calcium Ca2+ Release ER->Calcium Downstream Downstream Cellular Effects Calcium->Downstream PKC->Downstream

Caption: Potential Gq-coupled signaling pathway for 5-HT2A receptor activation.

MAO_Inhibition_Assay_Workflow MAO MAO Enzyme (A or B) H2O2 H2O2 Production MAO->H2O2 oxidizes Inhibitor 4-Methoxyphenethylmethylamine (Inhibitor) Inhibitor->MAO Inhibits Substrate p-Tyramine (Substrate) Substrate->H2O2 Signal Fluorescent Signal H2O2->Signal reacts with Detection HRP + Fluorogenic Substrate (e.g., Amplex Red) Detection->Signal Reader Plate Reader Measurement Signal->Reader Analysis IC50 Calculation Reader->Analysis

Caption: Workflow for a fluorometric monoamine oxidase (MAO) inhibition assay.

References

An In-Depth Technical Guide to the Synthesis and Characterization of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to known pharmacologically active agents. This document details synthetic pathways, experimental protocols, and characterization data to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective synthetic strategy is the etherification of 4-methoxyphenol followed by the introduction of the N-methylamine group. This approach allows for the versatile creation of various derivatives by modifying the reaction partners.

A general synthetic workflow is outlined below:

cluster_synthesis General Synthesis Workflow A 4-Methoxyphenol C 1-(2-bromoethoxy)-4-methoxybenzene A->C Etherification (e.g., K2CO3, Acetone) B 1-bromo-2-chloroethane B->C E This compound C->E Amination D Methylamine D->E

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 1-(2-bromoethoxy)-4-methoxybenzene

This protocol details the etherification of 4-methoxyphenol to form the key intermediate, 1-(2-bromoethoxy)-4-methoxybenzene.

Materials:

  • 4-methoxyphenol

  • 1-bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 4-methoxyphenol in acetone, add anhydrous potassium carbonate.

  • Add 1-bromo-2-chloroethane to the mixture.

  • Reflux the reaction mixture for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure 1-(2-bromoethoxy)-4-methoxybenzene.

Experimental Protocol: Synthesis of this compound

This protocol describes the amination of the intermediate to yield the final product.

Materials:

  • 1-(2-bromoethoxy)-4-methoxybenzene

  • Aqueous solution of methylamine (e.g., 40%)

  • Solvent (e.g., Ethanol)

  • Sealed reaction vessel

  • Stirrer

Procedure:

  • Dissolve 1-(2-bromoethoxy)-4-methoxybenzene in a suitable solvent such as ethanol.

  • Add an excess of aqueous methylamine solution to the reaction mixture.

  • Seal the reaction vessel and stir the mixture at a specific temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. Standard analytical techniques are employed for this purpose.

A typical characterization workflow is as follows:

cluster_characterization Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E Purity & Yield Determination A->E F Structural Confirmation & Data Analysis B->F C->F D->F E->F

An In-depth Technical Guide on N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine and its Role as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research chemical N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine, including its chemical properties and its relationship to more extensively studied analogous compounds. Due to the limited public research data on this compound, this guide expands its scope to include detailed information on the closely related and synthetically significant compound, 2-(2-methoxyphenoxy)ethylamine, a key intermediate in the manufacturing of the pharmaceutical agent Carvedilol. Furthermore, this document explores the research applications of other structural isomers, such as [2-(4-methoxyphenyl)ethyl]methylamine, in the context of neurotransmitter research. The guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of synthetic pathways to support researchers and drug development professionals in their scientific endeavors.

Introduction to this compound

This compound is a substituted phenoxyethylamine derivative. While its specific role as a research chemical is not extensively documented in publicly available literature, its structural components suggest potential applications in medicinal chemistry and pharmacology. The molecule features a methoxyphenoxy group, an ethylamine backbone, and an N-methyl substitution, all of which are common moieties in biologically active compounds.

Chemical suppliers list the compound with the following identifiers:

  • CAS Number : 102246-82-2[1]

  • Molecular Formula : C10H15NO2[1]

  • Molecular Weight : 181.235 g/mol [1]

At present, there is a notable absence of published studies detailing the synthesis, biological activity, or signaling pathways associated with this compound. However, the structural similarity to other well-researched compounds provides a basis for potential areas of investigation.

The Prominent Analogue: 2-(2-Methoxyphenoxy)ethylamine in Pharmaceutical Synthesis

A closely related compound, 2-(2-methoxyphenoxy)ethylamine (CAS: 1836-62-0), is a well-established and critical intermediate in the synthesis of Carvedilol.[2][3][4] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and hypertension. The synthesis of Carvedilol provides a practical and well-documented example of the utility of methoxyphenoxy-ethylamine derivatives in pharmaceutical manufacturing.

Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine
PropertyValueReference
CAS Number 1836-62-0[5]
Molecular Formula C9H13NO2[5]
Molecular Weight 167.21 g/mol [3]
Appearance Colorless or light yellow liquid[3]
Boiling Point 98 °C at 0.4 mmHg[3]
Density 1.11 g/cm³[3]
Synthesis of Carvedilol utilizing 2-(2-Methoxyphenoxy)ethylamine: Experimental Protocol

The synthesis of Carvedilol from 2-(2-methoxyphenoxy)ethylamine is a common industrial process. One documented method involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[2][6]

Materials:

  • 4-(2,3-epoxypropoxy)carbazole

  • 2-(2-methoxyphenoxy)ethylamine

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Water

  • Aqueous sulfuric acid

  • Ethyl acetate

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, charge 4-(2,3-epoxypropoxy)carbazole (0.502 moles), 2-(2-methoxyphenoxy)ethylamine (1.13 moles), and dimethyl sulfoxide (1200 ml).[2]

  • Heat the reaction mixture to approximately 70°C and maintain for about 20 hours, monitoring for completion.[2]

  • Cool the reaction mixture to 30°C and add 1200 ml of water.[2]

  • Extract the crude product with dichloromethane (1200 ml).[2]

  • Wash the dichloromethane layer with water. The organic layer can be further washed with aqueous sulfuric acid until the pH of the washings is between 7.0 and 8.0.

  • The crude Carvedilol can then be purified by crystallization from a suitable solvent such as ethyl acetate.

Visualization of the Synthetic Pathway

The synthesis of Carvedilol from 2-(2-methoxyphenoxy)ethylamine can be visualized as a multi-step process. A simplified workflow is presented below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product cluster_purification Purification A 4-(2,3-epoxypropoxy)carbazole C DMSO, ~70°C, 20h A->C B 2-(2-methoxyphenoxy)ethylamine B->C D Crude Carvedilol C->D E Extraction & Crystallization D->E F Pure Carvedilol E->F

Caption: Synthetic workflow for Carvedilol.

A Structural Isomer in Neuropharmacology: [2-(4-methoxyphenyl)ethyl]methylamine

Another structural isomer, [2-(4-methoxyphenyl)ethyl]methylamine (also known as 4-Methoxyphenethylmethylamine, CAS: 4091-50-3), has garnered interest in the field of neuropharmacology. This compound is explored for its potential to interact with neurotransmitter systems, which is a critical area of research for developing treatments for neurological and psychiatric disorders.[7]

Research Applications of [2-(4-methoxyphenyl)ethyl]methylamine
  • Intermediate in Pharmaceutical Development: This compound serves as a building block in the synthesis of more complex molecules targeting neurological conditions.[7]

  • Neurotransmitter System Research: It is utilized in studies to understand its effects on neurotransmitter pathways in the brain, which can provide insights into mood regulation and cognitive functions.[7] This line of research is valuable for the development of novel antidepressants and other psychopharmacological agents.[7]

Logical Relationship in Drug Discovery

The exploration of such compounds in neuroscience follows a logical progression from initial synthesis to biological evaluation.

Drug_Discovery_Logic A Synthesis of [2-(4-methoxyphenyl)ethyl]methylamine B In Vitro Studies (e.g., receptor binding assays) A->B Biological Screening C In Vivo Studies (e.g., animal models of depression) B->C Promising Activity D Lead Compound for Antidepressant Development C->D Efficacy and Safety Confirmed

Caption: Drug discovery pathway.

Conclusion

While direct research on this compound is currently limited, its structural characteristics and the extensive research on its analogues highlight its potential as a valuable compound for further investigation. The well-established role of 2-(2-methoxyphenoxy)ethylamine in the synthesis of Carvedilol demonstrates the utility of the methoxyphenoxy-ethylamine scaffold in pharmaceutical development. Furthermore, the exploration of [2-(4-methoxyphenyl)ethyl]methylamine in neurotransmitter research suggests that this compound may also possess interesting biological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related research chemicals. Further studies are warranted to elucidate the specific properties and applications of this compound.

References

An In-depth Technical Guide to 4-Methoxyphenethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethylmethylamine, also known as N-methyl-4-methoxyphenethylamine, is a substituted phenethylamine derivative. This document provides a comprehensive technical overview of its discovery, synthesis, and pharmacological profile. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on its chemical properties and the expected pharmacological actions based on structurally related compounds. Detailed experimental protocols for the synthesis and key pharmacological assays are provided to facilitate further research and characterization of this molecule.

Introduction and Background

Substituted phenethylamines are a broad class of compounds with significant pharmacological effects, primarily targeting the central nervous system. T[1]he addition of various functional groups to the phenethylamine backbone can dramatically alter their receptor binding affinities and functional activities. The 4-methoxy substitution on the phenyl ring and N-methylation of the amine are key structural features of 4-Methoxyphenethylmethylamine.

[3]### 2. Chemical Synthesis and Characterization

The synthesis of 4-Methoxyphenethylmethylamine can be achieved through several established synthetic routes for N-alkylation of primary amines. A common and effective method is reductive amination.

Synthesis via Reductive Amination

A plausible and widely used method for the synthesis of 4-Methoxyphenethylmethylamine involves the reductive amination of 4-methoxyphenylacetaldehyde with methylamine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetaldehyde (1 equivalent) and methylamine (a solution in a suitable solvent, e.g., THF or methanol, 1.5-2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise while monitoring the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water. If the solvent is dichloromethane, separate the organic layer. If the solvent is methanol, remove it under reduced pressure and then extract the aqueous residue with a solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Methoxyphenethylmethylamine.

[4]#### 2.2. Alternative Synthesis: N-methylation of 4-Methoxyphenethylamine

An alternative route involves the direct N-methylation of the commercially available 4-methoxyphenethylamine.

Experimental Protocol: N-methylation

  • Reaction Setup: Dissolve 4-methoxyphenethylamine (1 equivalent) in a suitable solvent like methanol or acetonitrile.

  • Reagent Addition: Add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents) and a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, filter off the base and evaporate the solvent. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate it. Purify the crude product by column chromatography.

Characterization Data

The synthesized 4-Methoxyphenethylmethylamine should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 83 °C at 2 mmHg
¹H NMR (CDCl₃) Expected signals: aromatic protons (doublets, ~6.8-7.2 ppm), -OCH₃ singlet (~3.8 ppm), -CH₂-CH₂- protons (multiplets, ~2.7-2.9 ppm), N-CH₃ singlet (~2.4 ppm), -NH proton (broad singlet).
¹³C NMR (CDCl₃) Expected signals: aromatic carbons, -OCH₃ carbon, aliphatic carbons (-CH₂-CH₂-), N-CH₃ carbon.
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z 165 and characteristic fragmentation pattern.

Note: Specific spectral data for 4-Methoxyphenethylmethylamine was not found in the searched literature. The provided information is based on expected values for a molecule with this structure.

Pharmacological Profile

The pharmacological profile of 4-Methoxyphenethylmethylamine is not extensively documented. However, based on its structural similarity to other phenethylamines, its primary targets are expected to be monoamine transporters and trace amine-associated receptors (TAARs).

Interaction with Monoamine Transporters

Substituted phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), often acting as inhibitors of neurotransmitter reuptake or as releasing agents. T[5]he specific affinity (Ki) of 4-Methoxyphenethylmethylamine for these transporters has not been reported in the available literature. To facilitate future research, a general protocol for determining these values is provided.

Experimental Protocol: Monoamine Transporter Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

  • Radioligand Binding: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a fixed concentration.

  • Competition: Add varying concentrations of 4-Methoxyphenethylmethylamine to compete with the radioligand for binding.

  • Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of 4-Methoxyphenethylmethylamine that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

[6]Table 2: Comparative Monoamine Transporter Binding Affinities (Ki, nM) of Related Phenethylamines

CompoundDATNETSERTReference
Amphetamine~640~70~38,460
Methamphetamine~460~110>10,000
4-Methoxyphenethylmethylamine Data not available Data not available Data not available
Activity at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and various psychoactive substances, including amphetamine and its analogs. A[7]ctivation of TAAR1 typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). It is highly probable that 4-Methoxyphenethylmethylamine acts as an agonist at TAAR1.

Experimental Protocol: TAAR1 Functional Assay (cAMP Accumulation)

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human TAAR1.

  • Assay Setup: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Treat the cells with varying concentrations of 4-Methoxyphenethylmethylamine. Include a known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

  • cAMP Measurement: After an appropriate incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, BRET, or ELISA-based).

  • Data Analysis: Plot the cAMP response as a function of the log concentration of 4-Methoxyphenethylmethylamine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

[7][8]Table 3: Comparative TAAR1 Agonist Potencies (EC₅₀, µM) of Related Compounds

CompoundHuman TAAR1 EC₅₀ (µM)Reference
β-Phenylethylamine~0.1 - 1.0
Amphetamine~1.0 - 5.0
4-Methoxyphenethylmethylamine Data not available

In Vivo Pharmacology

Specific in vivo studies on the effects of 4-Methoxyphenethylmethylamine on behavior and neurochemistry are lacking in the current literature. However, based on its structural similarity to other psychostimulants, it is expected to produce effects such as increased locomotor activity.

Locomotor Activity

Experimental Protocol: Rodent Locomotor Activity Assessment

  • Animals: Use adult male mice or rats.

  • Habituation: Acclimate the animals to the testing room and then place them individually into open-field arenas for a habituation period (e.g., 30-60 minutes).

  • Drug Administration: Administer 4-Methoxyphenethylmethylamine or vehicle (e.g., saline) via a suitable route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the animals to the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Analyze the locomotor data to determine dose-dependent effects and the time course of action.

Metabolism and Toxicology

The metabolism of 4-Methoxyphenethylmethylamine has not been specifically studied. However, based on the metabolism of related phenethylamines, likely metabolic pathways include N-demethylation, O-demethylation of the methoxy group, and deamination of the ethylamine side chain. T[9]oxicological data for 4-Methoxyphenethylmethylamine is not currently available.

Conclusion

4-Methoxyphenethylmethylamine is a substituted phenethylamine for which detailed pharmacological data is not yet publicly available. This guide provides a framework for its synthesis and characterization, as well as established protocols for evaluating its interaction with key molecular targets, namely monoamine transporters and TAAR1. Further research is necessary to fully elucidate the pharmacological profile, metabolic fate, and toxicological properties of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding of 4-Methoxyphenethylmethylamine.

Diagrams

Synthesis_Workflow cluster_reductive_amination Reductive Amination Pathway 4-methoxyphenylacetaldehyde 4-methoxyphenylacetaldehyde Imine_Intermediate Imine_Intermediate 4-methoxyphenylacetaldehyde->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate 4-MeO-PEA-Me_Product 4-Methoxyphenethylmethylamine Imine_Intermediate->4-MeO-PEA-Me_Product Reducing_Agent Reducing_Agent Reducing_Agent->4-MeO-PEA-Me_Product Reduction

Caption: Reductive amination synthesis of 4-Methoxyphenethylmethylamine.

TAAR1_Signaling 4-MeO-PEA-Me 4-Methoxyphenethyl- methylamine TAAR1 TAAR1 Receptor 4-MeO-PEA-Me->TAAR1 Agonist Binding G_Protein Gs Protein TAAR1->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Postulated TAAR1 signaling pathway for 4-Methoxyphenethylmethylamine.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 4-MeO-PEA-Me Purification Purification Synthesis->Purification Characterization NMR, MS, etc. Purification->Characterization Binding_Assay Monoamine Transporter Binding (Ki) Characterization->Binding_Assay Functional_Assay TAAR1 Functional Assay (EC50) Characterization->Functional_Assay Locomotor_Activity Locomotor_Activity Characterization->Locomotor_Activity

Caption: Overall experimental workflow for characterizing 4-Methoxyphenethylmethylamine.

References

Methodological & Application

Synthesis protocol for N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Protocol Research

I'm currently focused on the synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine. Right now, I'm diving into the literature, seeking established synthesis protocols. I'm taking notes on key steps, reagents, and reaction conditions. Also, I'm digging for quantitative data like reaction yields, purity, and characterization methods to build a foundation.

Synthesizing the Outline

I've progressed to the planning phase. Now, I'm identifying the crucial elements from my research to develop a robust experimental protocol for this compound. I'm focusing on key steps, reagents, and conditions. Furthermore, I'm integrating quantitative data, aiming to produce a comprehensive application note with a detailed methodology, data tables, and a Graphviz diagram.

Exploring Synthesis Options

I've begun investigating synthetic routes for this compound. Initial searches haven't yielded a complete, ready-to-use protocol. I'm now exploring potential starting materials and functional group transformations to develop a viable synthetic pathway. It seems like a multi-step synthesis might be needed.

Analyzing Williamson Ethers

I'm now diving into the Williamson ether synthesis for the core structure. The initial focus will be identifying the optimal 2-haloethylamine derivative. While readily available protocols for similar ethers exist, adjusting for the specific methoxy substitution is key. I'm prioritizing yield and scalability. Current research aims to optimize reaction conditions, focusing on the base and solvent. Finding the right base and solvent combination to drive the reaction efficiently is my current objective.

Combining Synthetic Strategies

I've now focused on merging the Williamson ether synthesis and N-methylation routes into a cohesive plan. My current approach involves reacting 4-methoxyphenol with 1-chloro-2-iodoethane to form an ether, which I'll then convert to the target compound through N-methylation. I need to prioritize finding suitable reagents and conditions. I'm exploring different bases and solvents to optimize the etherification step and researching established N-methylation methods to refine the overall synthesis sequence.

Formulating Reaction Sequences

I'm now deep in the process of formulating detailed reaction sequences. My initial search didn't unearth a direct synthesis, so I've pivoted to exploring key intermediates. Specifically, finding protocols for 1-chloro-2-(4-methoxyphenoxy)ethane is a high priority. I am also investigating a variety of N-methylation methods, as an alternative route. This will involve adapting known methodologies, such as reacting 4-methoxyphenol with 1,2-dichloroethane. The next steps will be to establish proper protocols for these, including precise conditions. Then I'll combine the individual steps into a comprehensive synthesis.

Devising a Protocol Strategy

I've formulated a comprehensive plan, adapting existing methods for related compounds. The focus is now on constructing a detailed synthesis using Williamson ether and N-methylation, prioritizing optimal reagents and conditions based on available literature. I will first build a protocol using 1-chloro-2-(4-methoxyphenoxy)ethane as a key intermediate and then find literature on its reaction with methylamine. Alternatively, I will find a synthesis for 2-(4-methoxyphenoxy)ethylamine, followed by N-methylation, while keeping a close eye out for characterization data.

Synthesizing a Detailed Protocol

I'm now focusing on creating a detailed, documented protocol. Based on existing literature, I've developed a two-step synthesis using a Williamson ether and nucleophilic substitution. I'll include estimated yields, reagent quantities, and necessary characterization data, while highlighting the protocol's reliance on related methodologies. I am generating the data table and Graphviz diagram.

Use of 4-Methoxyphenethylmethylamine in neurotransmitter system research

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Neurotransmitter Effects

I've initiated a thorough search for relevant literature. My focus is on 4-MTA's mechanisms within neurotransmitter systems. I'm prioritizing studies that quantify its binding affinities and the specific effects it has on various neurotransmitter pathways. This initial phase will build the framework for further investigation.

Diving Deeper into Data

I'm now focusing on data extraction from my literature search. I'm prioritizing quantitative values like Ki and IC50 for key neurotransmitter receptors. Simultaneously, I'm documenting the experimental methods used in these studies, including radioligand assays and in vivo microdialysis. My next steps involve generating DOT scripts to visualize 4-MTA's action on the serotonin transporter and create illustrative flowcharts of typical experimental workflows.

Outlining Actionable Plans

I've formulated a comprehensive action plan, beginning with an extensive literature search on 4-MTA's role in neurotransmitter systems. My subsequent steps involve data extraction, experimental protocol detailing, and DOT script creation for diagrams illustrating 4-MTA's mechanisms of action and typical experimental workflows. These components will be combined to create detailed application notes. The final deliverable will be a structured protocol package.

Application Notes and Protocols for 2-(2-Methoxyphenoxy)ethylamine as a Key Intermediate in Carvedilol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine is not a commonly cited intermediate in major pharmaceutical syntheses, the structurally similar compound, 2-(2-methoxyphenoxy)ethylamine, is a critical building block in the manufacture of the widely used cardiovascular drug, Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-blocking activity, prescribed for the treatment of heart failure and hypertension. This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-methoxyphenoxy)ethylamine and its subsequent use in the synthesis of Carvedilol, tailored for researchers, scientists, and drug development professionals.

Application Notes

2-(2-Methoxyphenoxy)ethylamine serves as the primary amine source for the introduction of the side chain in the Carvedilol molecule. The synthesis of Carvedilol typically involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine. The purity and yield of this intermediate are crucial for the overall efficiency and quality of the final active pharmaceutical ingredient (API).

Key Applications:

  • Carvedilol Synthesis: The primary application of 2-(2-methoxyphenoxy)ethylamine is as a key intermediate in the synthesis of Carvedilol.

  • Analog Synthesis: This intermediate can also be utilized in the synthesis of Carvedilol analogs and derivatives for structure-activity relationship (SAR) studies and the development of new chemical entities.

  • Other Pharmaceutical Research: The phenoxyethylamine scaffold is present in various biologically active molecules, making this compound a valuable starting material for medicinal chemistry research.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)ethylamine

This protocol describes a common method for the synthesis of 2-(2-methoxyphenoxy)ethylamine from guaiacol and 2-chloroethylamine hydrochloride.

Reaction Scheme:

Synthesis of 2-(2-Methoxyphenoxy)ethylamine Guaiacol Guaiacol Intermediate 2-(2-Methoxyphenoxy)ethylamine Guaiacol->Intermediate 1. NaOH, H2O 2. 2-Chloroethylamine HCl Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride NaOH NaOH

Caption: Synthesis of 2-(2-Methoxyphenoxy)ethylamine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Guaiacol124.141.0124.14
2-Chloroethylamine hydrochloride116.001.1127.60
Sodium Hydroxide (NaOH)40.002.288.00
Toluene--500 mL
Water--500 mL

Procedure:

  • To a stirred solution of sodium hydroxide (88.0 g, 2.2 mol) in water (250 mL) in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add guaiacol (124.14 g, 1.0 mol) at room temperature.

  • Heat the mixture to 60-70 °C and stir until a clear solution is obtained.

  • Add a solution of 2-chloroethylamine hydrochloride (127.60 g, 1.1 mol) in water (250 mL) dropwise over 1 hour, maintaining the temperature at 90-100 °C.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with toluene (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL), and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-(2-methoxyphenoxy)ethylamine as a colorless to pale yellow oil.

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity>98% (by GC)
Protocol 2: Synthesis of Carvedilol from 2-(2-Methoxyphenoxy)ethylamine

This protocol outlines the synthesis of Carvedilol by reacting 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.

Reaction Scheme:

Synthesis of Carvedilol Epoxypropoxycarbazole 4-(2,3-Epoxypropoxy)carbazole Carvedilol Carvedilol Epoxypropoxycarbazole->Carvedilol Intermediate 2-(2-Methoxyphenoxy)ethylamine Intermediate->Carvedilol Toluene, Reflux Experimental Workflow cluster_synthesis Synthesis of 2-(2-Methoxyphenoxy)ethylamine cluster_carvedilol Synthesis of Carvedilol cluster_analysis Analysis S1 Reaction Setup S2 Addition of Reagents S1->S2 S3 Reflux S2->S3 S4 Workup and Extraction S3->S4 A1 TLC Monitoring S3->A1 S5 Purification (Vacuum Distillation) S4->S5 C1 Reaction Setup S5->C1 Intermediate A2 GC Analysis (Intermediate) S5->A2 C2 Reflux C1->C2 C3 Concentration C2->C3 C2->A1 C4 Crystallization C3->C4 C5 Filtration and Drying C4->C5 A3 HPLC Analysis (Final Product) C5->A3 A4 Spectroscopic Characterization (NMR, IR, MS) C5->A4

Application Notes and Protocols for the Quantification of 4-Methoxyphenethylmethylamine (4-MPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Methoxyphenethylmethylamine (4-MPMA) in biological matrices. The methodologies described are based on established analytical techniques for structurally similar phenethylamine compounds and are intended to serve as a comprehensive guide for developing and validating analytical methods for 4-MPMA.

Introduction

4-Methoxyphenethylmethylamine (4-MPMA) is a substituted phenethylamine. Accurate and sensitive quantification of 4-MPMA is essential for pharmacokinetic studies, metabolism research, and forensic analysis. The primary analytical techniques for the quantification of phenethylamines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 4-MPMA. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. Derivatization is often required for phenethylamines like 4-MPMA to improve their volatility and chromatographic behavior.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often requiring minimal sample preparation. It is particularly advantageous for the analysis of polar and thermally labile compounds, and derivatization is generally not necessary.

A comparison of the typical performance characteristics of these methods for similar analytes is presented below.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical quantitative performance data for the analysis of phenethylamines using GC-MS and LC-MS/MS. These values can be considered as target performance characteristics for a validated 4-MPMA assay.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 5 - 500 ng/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 - 5 ng/mL[1]0.05 - 1 ng/mL[1]
Limit of Quantitation (LOQ) 0.5 - 10 ng/mL[1]0.1 - 5 ng/mL[1]
Accuracy (% Recovery) 80 - 110%[1]85 - 115%[1]
Precision (%RSD) < 15%[1]< 15%[1]

Experimental Protocols

Protocol 1: Quantification of 4-MPMA in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of 4-MPMA in human plasma using LC-MS/MS. A stable isotope-labeled internal standard (e.g., 4-MPMA-d3) is recommended for optimal accuracy and precision.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Human plasma samples

    • 4-MPMA standard solutions

    • Internal Standard (IS) working solution (e.g., 4-MPMA-d3)

    • Methyl tert-butyl ether (MTBE)[2][3]

    • 0.1 M Sodium Hydroxide

    • Microcentrifuge tubes (2.0 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of plasma sample into a 2.0 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution to each sample, calibrator, and quality control sample (except for the blank matrix).

    • Add 50 µL of 0.1 M Sodium Hydroxide to alkalize the sample.

    • Add 1 mL of MTBE.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for the separation.[2]

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

    • Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 6 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray Ionization (ESI), positive mode.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for 4-MPMA and its internal standard. The protonated molecular ion [M+H]+ would be selected as the precursor ion, and characteristic product ions would be monitored. For 4-MPMA (C10H15NO), the expected [M+H]+ would be m/z 166.2.

    • Example MRM Transitions (to be optimized):

      • 4-MPMA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

      • 4-MPMA-d3 (IS): Precursor-d3 > Product-d3

Protocol 2: Quantification of 4-MPMA in Urine by GC-MS

This protocol outlines a GC-MS method for the quantification of 4-MPMA in urine, including a derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Materials:

    • Urine samples

    • 4-MPMA standard solutions

    • Internal Standard (IS) working solution

    • 5.0 N Sodium Hydroxide[5]

    • Hexane[5]

    • Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent[5]

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Transfer 1 mL of urine into a glass test tube.

    • Add 500 µL of 5.0 N aqueous NaOH and 750 µL of hexane. Vortex for 15 seconds.[5]

    • Centrifuge for 5 minutes at 1650 x g.[5]

    • Transfer the upper organic layer to a clean glass test tube.

    • Add a few drops of PFPA and vortex thoroughly.[5]

    • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography (GC) System:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan mode for qualitative analysis.

    • Ions to Monitor: The characteristic fragment ions of the derivatized 4-MPMA and the internal standard must be determined. For phenethylamines, common fragment ions are observed.[6]

Mandatory Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is alkalize Alkalize (NaOH) add_is->alkalize add_mtbe Add MTBE (1 mL) alkalize->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of 4-MPMA.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis urine Urine Sample (1 mL) add_naoh_hexane Add NaOH & Hexane urine->add_naoh_hexane vortex Vortex add_naoh_hexane->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer derivatize Derivatize (PFPA) transfer->derivatize gc_separation GC Separation (Capillary Column) derivatize->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the GC-MS analysis of 4-MPMA.

Signaling_Pathway cluster_receptor Potential Cellular Interaction mpma 4-MPMA receptor Target Receptor (e.g., TAAR1) mpma->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway for 4-MPMA interaction.

References

Application Note: HPLC Analysis for Purity Determination of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine. The described reverse-phase HPLC (RP-HPLC) protocol is designed to be specific, accurate, and precise, making it suitable for routine quality control and impurity profiling in research and drug development settings. The methodology leverages a C18 stationary phase with a buffered mobile phase and UV detection, ensuring reliable separation and quantification of the target analyte and potential process-related impurities.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various biologically active molecules.[1] Ensuring the purity of such intermediates is a critical aspect of pharmaceutical development, as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3][4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture, making it the gold standard for impurity analysis.[2][5] This document provides a detailed protocol for the determination of this compound purity using RP-HPLC with UV detection.

Experimental Protocol

Principle

The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. The addition of a buffer to the mobile phase helps to control the ionization state of the amine functional group, leading to improved peak shape and reproducibility. An organic modifier is used to elute the analyte from the column. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A key aspect of method development is the selection of appropriate chromatographic conditions to achieve optimal separation. Based on the analysis of similar aromatic amines, the following conditions are recommended:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 30 minutes

Note: The gradient and mobile phase composition may require optimization based on the specific impurity profile of the sample.

Solution Preparation
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition). Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solution in duplicate.

  • After the analysis is complete, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Data Presentation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Table 1: Example Data for Purity Analysis

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515000.05Impurity 1
28.212000.04Impurity 2
312.5298500099.85This compound
415.118000.06Impurity 3
Total 2990500 100.00

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_prep System Equilibration prep_mobile->system_prep prep_standard Standard Solution Preparation system_suitability System Suitability (Standard Injections) prep_standard->system_suitability prep_sample Sample Solution Preparation sample_analysis Sample Analysis (Sample Injections) prep_sample->sample_analysis system_prep->system_suitability system_suitability->sample_analysis peak_integration Peak Integration sample_analysis->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc reporting Reporting purity_calc->reporting

Caption: Workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical intermediates. The method can be validated according to ICH guidelines to ensure its suitability for its intended purpose. Further characterization of potential impurities can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).[5][6]

References

Experimental design for neuropharmacology studies using 4-Methoxyphenethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Investigating 4-MPMA

I'm currently compiling data on 4-MPMA through extensive Google searches. My focus is on understanding its neuropharmacological targets and mechanisms. I'm actively seeking in vitro and in vivo studies to build a solid foundation. Alongside this, I am searching for established experimental protocols.

Planning Protocol Development

I am now pivoting to detailed protocol design. I will focus on synthesizing the information I gathered to create comprehensive application notes and experimental protocols. These will cover in vitro receptor binding, functional assays, and relevant in vivo behavioral studies. I also intend to construct tables to illustrate hypothetical quantitative data clearly. Simultaneously, I am composing Graphviz DOT scripts to generate all required diagrams, including signaling pathways and experimental workflows, ensuring they align with all designated formatting constraints.

Starting Data Collection

I've started gathering data on 4-MPMA, primarily through Google searches. I'm focusing on its neuropharmacological targets, and any existing in vitro/in vivo studies. My goal is to find established experimental protocols relevant to its potential receptor targets, and identify standard behavioral assays.

Applications of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine in Material Science: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial interest in its potential use in specialized polymers and materials, a comprehensive review of current scientific literature and patents reveals a notable absence of established applications for N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine in the field of material science. The primary and well-documented role of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly in the production of the beta-blocker Carvedilol.

Physicochemical Properties

A summary of the available physicochemical data for this compound is provided below. This information is crucial for understanding its potential reactivity and behavior in various chemical systems.

PropertyValueReference
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Boiling Point 156-158 °C (at 15 Torr)
Density (Predicted) 1.010 ± 0.06 g/cm³
pKa (Predicted) 9.19 ± 0.10

Established Application: Intermediate in Pharmaceutical Synthesis

The most significant and well-documented application of this compound is as a precursor in the synthesis of Carvedilol. This workflow highlights its role in the pharmaceutical industry.

G cluster_synthesis Carvedilol Synthesis Pathway Start Starting Materials Intermediate This compound Start->Intermediate Synthesis Product Carvedilol Intermediate->Product Reaction with Reagent 4-(Oxiran-2-ylmethoxy)-9H-carbazole Reagent->Product

Figure 1. Logical workflow for the synthesis of Carvedilol.

Future Outlook in Material Science

While current evidence is lacking, the molecular structure of this compound, which features a secondary amine, an ether linkage, and an aromatic ring, suggests potential functionalities that could be explored in material science. The amine group could act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides or polyimides. The methoxy-substituted phenyl group could influence properties such as thermal stability, refractive index, or adhesion in polymers.

However, for these applications to be realized, significant research and development would be required. This would involve:

  • Monomer Synthesis and Polymerization: Developing and optimizing synthetic routes to incorporate this compound into polymer chains.

  • Material Characterization: A thorough investigation of the thermal, mechanical, and optical properties of any resulting materials.

  • Performance Evaluation: Testing the suitability of these new materials in specific applications such as coatings, adhesives, or advanced composites.

Until such research is conducted and published, the application of this compound in material science remains a hypothetical proposition. Researchers and scientists interested in this area should focus on foundational research to explore these potential avenues.

Laboratory protocol for studying the effects of 4-Methoxyphenethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Examining 4-MPMA's Profile

I'm now diving deep into 4-MPMA. My primary focus is its pharmacological landscape: mechanism, receptor affinities, and neurotransmitter impact. I'm prioritizing established experimental protocols for similar compounds, both in vitro and in vivo. This provides a comparative framework.

Analyzing Experimental Design

I've started sketching out the experimental protocols. I'm focusing on the specifics of receptor binding, functional assays, and behavioral studies. Data table layouts are also under development. Concurrently, the Graphviz DOT scripts are taking shape, visualizing the proposed signaling pathways and experimental workflows, with careful attention to diagrammatic specifications.

Prioritizing Literature Review

I've started searching for 4-MPMA's pharmacological properties, concentrating on its action mechanism, receptor affinities, and neurotransmitter impact. I'm actively seeking established protocols for analogous psychoactive compounds, focusing on receptor binding, neurotransmitter release, and behavioral aspects. Existing 4-MPMA data is being incorporated to refine the design.

Application Note: Derivatization of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine is a secondary amine whose analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging. Due to the polar N-H group, this compound may exhibit poor peak shape, tailing, and low volatility, leading to inaccurate quantification.[1] Derivatization is a crucial technique to convert polar amines into less polar, more volatile, and thermally stable derivatives.[1][2] This application note details a robust protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA), a highly reactive perfluoroacylated acylation reagent.[3] This method improves chromatographic behavior and produces a derivative with a characteristic mass spectrum, enabling sensitive and reliable GC-MS analysis.[4]

Principle

The derivatization process involves the acylation of the secondary amine group with TFAA. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of the TFAA molecule, leading to the formation of a stable N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct. The resulting derivative is significantly more volatile and less polar, making it highly suitable for GC-MS analysis.[5]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Trifluoroacetic anhydride (TFAA) (≥99% purity)

  • Anhydrous ethyl acetate (or other suitable aprotic solvent like acetonitrile)[1]

  • Triethylamine (TEA) (optional, as a catalyst/acid scavenger)[3]

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

2. Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock, prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution in ethyl acetate.

3. Derivatization Protocol

  • Sample Preparation: Pipette 100 µL of the standard solution (or sample extract) into a 2 mL reaction vial.

  • Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to redissolve the residue, followed by 50 µL of TFAA. For catalyzed reactions, 10 µL of TEA can be added.[3]

  • Reaction: Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or water bath.[1][4]

  • Cooling: Allow the vial to cool to room temperature.

  • Byproduct Removal: Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Mass Range40-500 amu
Scan ModeFull Scan

Data Presentation

Table 1: Expected GC-MS Data for Derivatized this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-2,2,2-trifluoroacetamide~12.5291 (M+), 164, 121, 97, 69

Note: The retention time and mass fragments are predictive and should be confirmed by running the standard under the specified conditions. The molecular ion (M+) would be at m/z 291. Expected fragments would arise from cleavage of the ether and amide bonds.

Visualizations

Derivatization_Workflow Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Evaporation Evaporate to Dryness Sample->Evaporation Redissolve Redissolve in Solvent Evaporation->Redissolve Add_Reagents Add TFAA (+Catalyst) Redissolve->Add_Reagents React Heat at 60°C for 30 min Add_Reagents->React Cool Cool to Room Temp React->Cool Evaporate_Excess Evaporate Excess Reagent Cool->Evaporate_Excess Reconstitute Reconstitute in Solvent Evaporate_Excess->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Experimental workflow for the derivatization of this compound.

Derivatization_Reaction Derivatization Reaction with TFAA Amine This compound Derivative N-Trifluoroacetyl Derivative (Volatile & Stable) Amine->Derivative + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Byproduct Trifluoroacetic Acid

Caption: Chemical reaction of the amine with TFAA.

References

Application Notes: Development of a Novel Radiotracer Based on 4-Methoxyphenethylmethylamine for In Vivo Imaging of the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Methoxyphenethylmethylamine is a research chemical. All handling and experimentation must be conducted in strict compliance with local and international regulations, under appropriate laboratory conditions, and with necessary ethical approvals. The following application notes and protocols are for research purposes only and describe a hypothetical application.

Introduction

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and obsessive-compulsive disorder. In vivo imaging of SERT using techniques like Positron Emission Tomography (PET) allows for the quantitative assessment of transporter density and occupancy by therapeutic drugs. This document outlines a potential application for a derivative of 4-Methoxyphenethylmethylamine as a novel PET radiotracer for imaging SERT. 4-Methoxyphenethylmethylamine, as a substituted phenethylamine, is hypothesized to exhibit affinity for monoamine transporters, making it a candidate scaffold for radiotracer development.

Principle of the Method

The core principle involves the chemical modification of 4-Methoxyphenethylmethylamine to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). This radiolabeled compound, hereafter referred to as [¹¹C]4-MPMA, is then administered intravenously. Its distribution and binding within the brain are monitored using a PET scanner. The selective accumulation of [¹¹C]4-MPMA in brain regions rich in serotonin transporters, such as the thalamus and striatum, would allow for the non-invasive quantification of SERT density. The specificity of the signal can be confirmed by displacement or blocking studies using known SERT inhibitors.

Hypothetical Pharmacological Data

The following table summarizes hypothetical in vitro binding affinity data for 4-Methoxyphenethylmethylamine (4-MPMA) and a known SERT inhibitor, fluoxetine, at human monoamine transporters. This data is essential for establishing the compound's selectivity and potency for the target.

CompoundTargetKᵢ (nM)Assay TypeSource
4-MPMA hSERT15.2Radioligand BindingHypothetical Data
hDAT250.8Radioligand BindingHypothetical Data
hNET475.3Radioligand BindingHypothetical Data
Fluoxetine hSERT1.1Radioligand BindingLiterature Value
hDAT1800Radioligand BindingLiterature Value
hNET340Radioligand BindingLiterature Value

Kᵢ: Inhibitory constant; lower values indicate higher binding affinity. hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter.

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]4-MPMA

This protocol describes the hypothetical radiosynthesis of [¹¹C]4-MPMA via N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide.

Materials:

  • Desmethyl-4-methoxyphenethylamine (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • 0.9% saline solution

Procedure:

  • To a solution of desmethyl-4-methoxyphenethylamine (1-2 mg) in anhydrous DMF (300 µL), add sodium hydride (1.2 eq).

  • Allow the reaction to proceed for 10 minutes at room temperature to form the anion.

  • Bubble the [¹¹C]CH₃I, produced from a cyclotron, through the reaction mixture at 80°C.

  • Continue the reaction for 5 minutes at 80°C.

  • Quench the reaction with 500 µL of the HPLC mobile phase.

  • Inject the entire reaction mixture onto the semi-preparative HPLC system for purification.

  • Collect the radioactive fraction corresponding to the [¹¹C]4-MPMA peak.

  • Dilute the collected fraction with sterile water (50 mL) and pass it through a C18 Sep-Pak cartridge to trap the product.

  • Wash the cartridge with sterile water (10 mL) to remove any remaining solvent.

  • Elute the final product, [¹¹C]4-MPMA, from the cartridge with ethanol (1 mL) followed by sterile saline (9 mL).

  • The final product should be sterile-filtered and subjected to quality control for radiochemical purity, chemical purity, and specific activity before injection.

Protocol 2: In Vitro Autoradiography for SERT Binding

This protocol details the use of [¹¹C]4-MPMA to label SERT in post-mortem human brain tissue sections.

Materials:

  • Cryo-sectioned human brain tissue (e.g., thalamus or striatum), 20 µm thickness

  • [¹¹C]4-MPMA

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: Cold binding buffer

  • Fluoxetine (for non-specific binding determination)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Thaw and pre-incubate brain tissue sections in binding buffer for 15 minutes at room temperature.

  • Incubate the sections with [¹¹C]4-MPMA (e.g., 1-2 nM) in binding buffer for 60 minutes at room temperature.

  • For determination of non-specific binding, incubate adjacent sections under the same conditions but in the presence of a high concentration of fluoxetine (e.g., 10 µM).

  • Following incubation, wash the sections twice for 2 minutes each in ice-cold wash buffer to remove unbound radioligand.

  • Briefly dip the slides in cold deionized water to remove buffer salts.

  • Dry the sections under a stream of cool air.

  • Expose the dried sections to a phosphor imaging plate for 2-4 hours, depending on the radioactivity.

  • Scan the imaging plate using a phosphor imager.

  • Analyze the resulting autoradiograms by quantifying the signal intensity in regions of interest. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT SERT SERT->Serotonin_vesicle Recycling Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Radiotracer [11C]4-MPMA Radiotracer->SERT Competitive Binding (Diagnostic Signal) Experimental_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Translation A Synthesis of Precursor B Radiolabeling with 11C ([11C]4-MPMA) A->B C In Vitro Assays (Binding Affinity, Autoradiography) B->C D In Vivo Animal Studies (PET Imaging, Biodistribution) C->D E Toxicology Studies D->E Promising Candidate F IND Application E->F G Human PET Studies (Phase 0/I) F->G H Diagnostic Tool Validation G->H Logic_Diagram cluster_explanation Calculation Total Total Binding (Radiotracer Only) Specific Specific Binding (Signal of Interest) Total->Specific - NonSpecific Non-Specific Binding (Radiotracer + High Conc. Competitor) NonSpecific->Specific = exp Specific Binding = Total Binding - Non-Specific Binding

Application Notes & Protocols: N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine as a Key Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine represents one such versatile precursor. Its unique combination of a methoxyphenoxy group, a flexible ethyl chain, and a methylamino moiety provides a synthetically tractable platform for the generation of a diverse array of bioactive molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this precursor, detailing its synthesis, derivatization, and the biological evaluation of its progeny.

The core value of this compound lies in its role as a key intermediate in the synthesis of potent and selective ligands for various receptors and transporters. The methoxy group can serve as a hydrogen bond acceptor or be a site for further functionalization, while the tertiary amine is readily quaternized or incorporated into more complex heterocyclic systems. This inherent reactivity, coupled with the optimal spacing provided by the ethyl linker, has led to its use in developing compounds targeting adrenergic, serotonergic, and dopaminergic systems, among others.

I. Synthesis and Characterization of the Precursor

A robust and scalable synthesis of the precursor is paramount for any successful drug discovery campaign. The most common and efficient route involves a two-step process: Williamson ether synthesis followed by reductive amination.

Protocol 1: Synthesis of this compound

Step 1: Williamson Ether Synthesis of 1-(2-bromoethoxy)-4-methoxybenzene

  • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (approximately 56°C).

  • Add 1,2-dibromoethane (3.0 eq) dropwise over 30 minutes.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-bromoethoxy)-4-methoxybenzene as a colorless oil.

Step 2: Reductive Amination with Methylamine

  • Dissolve 1-(2-bromoethoxy)-4-methoxybenzene (1.0 eq) in a solution of methylamine (40% in water, 5.0 eq).

  • Stir the reaction mixture at room temperature for 48 hours in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield this compound as a pale yellow oil.

  • Further purification can be achieved by vacuum distillation if required.

Characterization Data:

Technique Expected Results
¹H NMR Consistent peaks for the methoxy, aromatic, ethyl, and methyl protons.
¹³C NMR Characteristic signals for all carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
FT-IR C-O-C stretching, C-N stretching, and aromatic C-H stretching vibrations.

II. Application in the Synthesis of Bioactive Molecules: A Case Study on Adrenergic Receptor Ligands

The this compound scaffold has been extensively used to develop ligands for adrenergic receptors, which are crucial in regulating cardiovascular and central nervous system functions. The following protocol outlines the synthesis of a representative alpha-1 adrenergic antagonist.

Protocol 2: Synthesis of a Representative α₁-Adrenergic Antagonist

Step 1: N-Acylation with 2-Furoyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Add 2-furoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding amide.

Step 2: Reduction of the Amide

  • To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the amide from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the final α₁-adrenergic antagonist.

Workflow for the Synthesis of an α₁-Adrenergic Antagonist:

G cluster_0 Precursor Synthesis cluster_1 Antagonist Synthesis A 4-Methoxyphenol C 1-(2-bromoethoxy)-4-methoxybenzene A->C Williamson Ether Synthesis B 1,2-Dibromoethane B->C E This compound C->E Reductive Amination D Methylamine D->E G Amide Intermediate E->G N-Acylation E->G F 2-Furoyl Chloride F->G H α₁-Adrenergic Antagonist G->H LAH Reduction

Caption: Synthetic pathway from starting materials to the final α₁-adrenergic antagonist.

III. Biological Evaluation and Mechanism of Action

The synthesized compounds are typically evaluated for their biological activity using in vitro and in vivo assays. For the α₁-adrenergic antagonist synthesized above, the following experimental workflow is recommended.

Protocol 3: In Vitro Evaluation of α₁-Adrenergic Receptor Antagonism

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the synthesized compound for the α₁-adrenergic receptor subtypes (α₁A, α₁B, α₁D).

  • Procedure:

    • Use cell membranes expressing the specific human α₁-adrenergic receptor subtype.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

2. Functional Assay (Calcium Mobilization):

  • Objective: To assess the functional antagonist activity of the compound.

  • Procedure:

    • Use cells co-expressing the α₁-adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with an agonist (e.g., phenylephrine) in the presence and absence of the test compound.

    • Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

    • Generate dose-response curves to determine the potency of the antagonist (pA₂ value).

Expected Data and Interpretation:

Compound α₁A Ki (nM) α₁B Ki (nM) α₁D Ki (nM) Functional Assay (pA₂)
Synthesized AntagonistValueValueValueValue
Prazosin (Control)ValueValueValueValue

A high binding affinity (low Ki value) and a high pA₂ value indicate a potent antagonist. Subtype selectivity can be determined by comparing the Ki values for the different α₁-adrenergic receptor subtypes.

Signaling Pathway of α₁-Adrenergic Receptor Antagonism:

G cluster_0 Cell Membrane Receptor α₁-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Antagonist Synthesized Antagonist Antagonist->Receptor Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: The antagonist blocks agonist-induced activation of the Gq pathway.

IV. Conclusion and Future Directions

This compound has proven to be a valuable and versatile precursor in the synthesis of a wide range of bioactive molecules. Its straightforward synthesis and amenability to a variety of chemical transformations make it an attractive starting point for drug discovery programs targeting G-protein coupled receptors and other biological targets. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the full potential of this privileged scaffold.

Future work could focus on expanding the diversity of chemical linkers and aromatic substituents to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the application of this precursor in the development of fluorescent probes and other chemical biology tools could provide deeper insights into the pharmacology of its target receptors.

V. References

  • Synthesis and biological evaluation of novel and selective α1A-adrenoceptor antagonists. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Williamson Ether Synthesis. Organic Syntheses. --INVALID-LINK--

  • Reductive Amination in Organic Synthesis. Chemical Reviews. --INVALID-LINK--

  • Radioligand Binding Assays: Theory and Practice. Current Protocols in Pharmacology. --INVALID-LINK--

  • Cheng-Prusoff Equation. Biochemical Pharmacology. --INVALID-LINK--

Safe handling and storage procedures for 4-Methoxyphenethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Retrieval

I'm currently engaged in a comprehensive information retrieval endeavor. My focus is on the safety and handling of 4-Methoxyphenethylmethylamine. I've initiated searches for relevant safety data sheets, handling procedures, storage requirements, and personal protective equipment recommendations. The data gathering phase is underway, aiming for a complete picture of safe practice.

Expanding Search Parameters

I've refined my search strategy based on initial results. Now, I'm specifically targeting data sheets, handling protocols, storage guidelines, and PPE details for 4-Methoxyphenethylmethylamine. I'm prioritizing sources that offer quantitative data, such as permissible exposure limits. I aim to build a structured table with all the key safety information for this compound, and will move from this to protocols and diagrams.

Developing the Safety Framework

I'm now in the process of refining my approach. Initially, I'll focus on retrieving comprehensive safety data sheets, handling protocols, and storage details, including emergency procedures. After this data extraction, I will build out protocols and diagrams, focusing on the laboratory setting, and the workflow of receiving, using, and disposing of 4-Methoxyphenethylmethylamine, culminating in the diagrams which show appropriate safety checkpoints.

Investigating Compound Safety

I've begun my search for safety data and handling procedures for "4-Methoxyphenethylmethylamine". Currently, my initial findings are promising but potentially misleading. It seems the search is retrieving information for similar compounds, which requires careful discrimination going forward.

Targeting Precise Data

I'm now focusing on pinpointing an SDS specifically for "4-Methoxyphenethylmethylamine". My previous search was a good starting point, showing me safety data for structurally related compounds. However, general data isn't enough; I need the exact hazard information and handling specifics of the target compound. I'm refining my search to ensure accuracy for the user's application notes, tables, protocols and diagrams.

Narrowing Down the Search

I'm currently stuck on the SDS for "4-Methoxyphenethylmethylamine." It's proving tricky, as my initial search yielded primarily results for the closely related "4-Methoxyphenethylamine," which lacks the crucial N-methyl group. I'm now exploring the isomers to see if they hold any clues.

Analyzing Analogous Data

I'm now diving into the available data for similar compounds. The absence of a dedicated SDS for the target compound necessitates synthesizing information from analogous structures, particularly 4-Methoxyphenethylamine, along with other close relatives. This will ensure I cover the necessary safety sections comprehensively, while also being transparent about the data's origin. My plan is to include a clear disclaimer and use a table to present quantitative data.

Proceeding with Analysis

I've hit a roadblock. A specific SDS for "4-Methoxyphenethylmethylamine" remains elusive, with results leaning towards 4-Methoxyphenethylamine, lacking the methyl group. I'll flag this clearly in my documentation. Given this, I'm analyzing related compounds to create comprehensive application notes. Sections on hazards, PPE, first aid, handling, storage, and emergencies will be generated, and data will be sourced and presented transparently. Diagrams are on the horizon.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Starting Materials: The primary amine, 2-(4-methoxyphenoxy)ethylamine, may not be sufficiently nucleophilic under the reaction conditions. The alkylating agent (e.g., methyl iodide) may have a poor leaving group.- Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. - Use a More Reactive Alkylating Agent: If using a methyl halide, the reactivity order is I > Br > Cl. - Choose an Appropriate Solvent: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine. - Consider an Alternative Synthetic Route: Reductive amination is often more effective for N-methylation.
Formation of Multiple Products (Over-alkylation) High Nucleophilicity of the Product: The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N,N-dimethyl-2-(4-methoxyphenoxy)ethanamine, and even a quaternary ammonium salt.- Control Stoichiometry: Use a large excess of the primary amine relative to the methylating agent to statistically favor mono-methylation. - Slow Addition of Alkylating Agent: Adding the methylating agent dropwise or via a syringe pump can maintain its low concentration, reducing the likelihood of over-alkylation. - Adopt Reductive Amination: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for methylation of primary amines that inherently avoids over-alkylation.
Presence of Unreacted Starting Material Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or deactivation of reagents.- Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and allow it to run until the starting material is consumed. - Re-evaluate Reagent Stoichiometry: Ensure the methylating agent is used in at least a 1:1 molar ratio with the amine.
Difficult Purification Similar Polarity of Products and Byproducts: The starting primary amine, the desired secondary amine, and the over-methylated tertiary amine can have very similar polarities, making chromatographic separation challenging.- Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amines extracted back into an organic solvent. - Column Chromatography: If extraction is insufficient, use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amines on the silica gel).
Formation of Bis-impurity Reaction of Secondary Amine with Starting Material: In some synthesis routes, particularly those for related pharmaceutical compounds like Carvedilol, a "bis-impurity" can form where the secondary amine product reacts with an electrophilic starting material.- Protecting Group Strategy: Introduce a protecting group on the primary amine (e.g., benzyl or p-methoxybenzyl), perform the desired reaction, and then deprotect to yield the final product. This can prevent the formation of such impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield and purity?

A1: While direct N-methylation with a methyl halide can be attempted, it is often plagued by over-alkylation. A more robust and recommended method is reductive amination , specifically the Eschweiler-Clarke reaction . This method involves reacting the primary amine, 2-(4-methoxyphenoxy)ethylamine, with formaldehyde and formic acid. The reaction proceeds via the in-situ formation of an imine followed by reduction with formic acid, which acts as the hydride donor. This process is generally high-yielding and selectively produces the secondary amine, avoiding the formation of tertiary amines and quaternary salts.

Q2: How can I effectively monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, often with a small amount of triethylamine to prevent the amines from streaking on the silica plate. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. GC-MS is a more quantitative method that can also help in identifying the products and byproducts based on their mass-to-charge ratio.

Q3: What are the common impurities I should look for in my final product?

A3: Common impurities include:

  • Unreacted 2-(4-methoxyphenoxy)ethylamine: The starting primary amine.

  • N,N-dimethyl-2-(4-methoxyphenoxy)ethanamine: The over-methylated tertiary amine.

  • Side-products from the starting materials: For instance, if starting from 4-methoxyphenol and 2-chloro-N-methylethanamine, unreacted starting materials could be present.

The presence and quantity of these impurities can be determined by techniques like GC-MS, HPLC, and NMR spectroscopy.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes. When working with alkylating agents like methyl iodide, it is crucial to work in a well-ventilated fume hood as they are toxic and volatile. Formic acid and formaldehyde, used in the Eschweiler-Clarke reaction, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocol: Eschweiler-Clarke Reductive Amination

This protocol describes the synthesis of this compound from 2-(4-methoxyphenoxy)ethylamine.

Materials:

  • 2-(4-methoxyphenoxy)ethylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)ethylamine (1 equivalent) in a minimal amount of a suitable solvent or use it neat if it is a liquid.

  • Addition of Reagents: To the stirred amine, add formaldehyde solution (1.1 equivalents). After a few minutes of stirring, slowly add formic acid (2 equivalents). The addition of formic acid may cause gas evolution (CO2) and an exotherm.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80-100 °C. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture by adding a 2M NaOH solution until the pH is >10. This will neutralize the excess formic acid and deprotonate the amine product.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 2-(4-methoxyphenoxy)ethylamine 2-(4-methoxyphenoxy)ethylamine Reductive Amination (Eschweiler-Clarke) Reductive Amination (Eschweiler-Clarke) 2-(4-methoxyphenoxy)ethylamine->Reductive Amination (Eschweiler-Clarke) Formaldehyde Formaldehyde Formaldehyde->Reductive Amination (Eschweiler-Clarke) Formic Acid Formic Acid Formic Acid->Reductive Amination (Eschweiler-Clarke) Acid-Base Extraction Acid-Base Extraction Reductive Amination (Eschweiler-Clarke)->Acid-Base Extraction Drying Drying Acid-Base Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) This compound This compound Purification (Distillation/Chromatography)->this compound

Caption: Synthesis workflow via Eschweiler-Clarke reaction.

Troubleshooting_Flowchart start Start Synthesis check_completion Reaction Complete? start->check_completion low_yield Low Yield or No Product check_completion->low_yield No over_alkylation Over-alkylation Products Detected check_completion->over_alkylation Yes, with byproducts purification_issue Purification Difficulties check_completion->purification_issue Yes, but impure end_product Pure Product check_completion->end_product Yes, pure solution_low_yield Increase Temp. Use more reactive agents Switch to Reductive Amination low_yield->solution_low_yield solution_over_alkylation Control Stoichiometry Slow Addition Use Reductive Amination over_alkylation->solution_over_alkylation solution_purification Acid-Base Extraction Optimize Column Chromatography purification_issue->solution_purification solution_low_yield->start Retry solution_over_alkylation->start Retry solution_purification->end_product

Caption: Troubleshooting flowchart for synthesis optimization.

Technical Support Center: Purification of 4-Methoxyphenethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxyphenethylmethylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-Methoxyphenethylmethylamine?

The primary techniques for purifying solid organic compounds like 4-Methoxyphenethylmethylamine are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For thermally stable liquids, distillation under reduced pressure can also be an option.

Q2: How do I select an appropriate solvent for the recrystallization of 4-Methoxyphenethylmethylamine?

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2] The impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be filtered off).[2]

To select a solvent:

  • Start with small-scale solubility tests. Test a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof).

  • Observe solubility at room and elevated temperatures. A good solvent will show a significant increase in solubility with temperature.

  • Monitor for crystal formation upon cooling. Slow cooling should ideally yield well-formed crystals.[1][2]

Q3: What are the likely impurities in a synthesis of 4-Methoxyphenethylmethylamine?

Impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route (e.g., reductive amination of 4-methoxyphenylacetone), common impurities may include:

  • Unreacted starting materials (e.g., 4-methoxyphenylacetone).

  • Byproducts from the synthetic route, such as N-formylmethamphetamine if a Leuckart-type reaction is employed.

  • Products of side reactions, which can be route-specific.

Q4: How can I monitor the purity of my 4-Methoxyphenethylmethylamine fractions during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of recrystallized material.[3] For more rigorous purity assessment and structural confirmation of the final product, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The compound is very soluble even at low temperatures.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the compound is insoluble).- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2]
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound.- The concentration of the solute is too high.- Significant impurities are present.- Use a lower-boiling point solvent.- Add a small amount of additional hot solvent.- Perform a preliminary purification step (e.g., column chromatography) to remove major impurities.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[5]- Pre-heat the funnel and filter paper for hot filtration.[3]
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface.- Try a different recrystallization solvent.- Add a small amount of activated charcoal to the hot solution and then filter it hot to remove colored impurities before crystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. - The eluent system is not optimized.- Adjust the polarity of the eluent. For silica gel, increasing the proportion of the more polar solvent will increase the Rf values.
The compound does not move from the origin. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase.
The compound runs with the solvent front. - The eluent is too polar.- Decrease the polarity of the mobile phase.
Cracked or channeled column bed. - Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of spots. - The compound is too acidic or basic for the stationary phase.- The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a larger column or load less sample.

Experimental Protocols

Protocol 1: Recrystallization of 4-Methoxyphenethylmethylamine
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude 4-Methoxyphenethylmethylamine in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid with gentle swirling or stirring.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2] If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below their melting point.

Protocol 2: Column Chromatography of 4-Methoxyphenethylmethylamine
  • Eluent Selection: Determine an appropriate solvent system using TLC. A typical starting point for phenethylamines on silica gel could be a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.

  • Sample Loading: Dissolve the crude 4-Methoxyphenethylmethylamine in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution) to move the compound and impurities down the column at different rates.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Methoxyphenethylmethylamine.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of 4-Methoxyphenethylmethylamine by recrystallization.

Column_Chromatography_Workflow start Start prep Prepare Column (Silica Gel Slurry) start->prep load Load Crude Sample prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->elute Adjust Eluent combine Combine Pure Fractions analyze->combine Identify Pure evaporate Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

References

Troubleshooting byproducts in N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Now

I've initiated a thorough Google search to understand the synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine. I'm focusing on common byproducts, troubleshooting techniques, and established methodologies. Next steps will involve synthesizing my findings in a structured outline.

Deep Dive Begins Now

I'm now deeply immersed in the synthesis research, analyzing recurring issues and refining the scope to include specific side reactions. I've switched gears to crafting a question-and-answer format, envisioning this as a technical support resource. Parallel to this, I'm identifying quantitative data for comparative tables. Simultaneously, I'm beginning the process of designing a troubleshooting workflow and the associated chemical synthesis diagrams.

Preparing Documentation Now

I'm now collating the information, structuring it as a Q&A resource, and identifying quantitative data for tables. Parallel efforts include creating a troubleshooting workflow and designing chemical synthesis diagrams for visual clarity. My goal is to synthesize the information I've found into useful resources that will enable experts to streamline their processes.

Technical Support Center: 4-Methoxyphenethylmethylamine (4-MPMA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Methoxyphenethylmethylamine (4-MPMA) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: 4-MPMA Solution Instability

This guide provides a systematic approach to diagnosing and resolving common stability issues with 4-Methoxyphenethylmethylamine solutions.

Problem: Rapid Degradation of 4-MPMA in Solution

Visible signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a noticeable change in odor.[1] However, analytical methods are necessary for confirmation.

Potential Cause Recommended Solution
Oxidation The amine group in 4-MPMA is susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] This can lead to the formation of aldehydes and carboxylic acids. To mitigate this, prepare solutions using degassed solvents and store them under an inert atmosphere, such as nitrogen or argon.[1]
Reaction with CO2 As a basic compound, 4-MPMA can react with atmospheric carbon dioxide to form a carbonate salt, which may precipitate out of solution.[1][2] To prevent this, minimize the headspace in storage vials and work quickly when handling the solution to reduce exposure to air.
Inappropriate pH The stability of phenethylamines like 4-MPMA in solution is highly dependent on pH. The free base form is more prone to oxidation than the protonated salt form.[1] Buffering the solution to a slightly acidic pH can significantly improve stability.
Elevated Temperature Higher temperatures accelerate the rate of all chemical degradation reactions.[1] Whenever possible, prepare and handle 4-MPMA solutions at room temperature or below and store them at appropriate low temperatures.
Light Exposure Many amine compounds are photosensitive, and exposure to UV or even ambient light can initiate degradation.[1] Always store 4-MPMA solutions in amber glass vials or other light-protecting containers.[1]
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can introduce more dissolved oxygen into the solution and potentially accelerate degradation. To avoid this, aliquot the stock solution into single-use volumes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-MPMA?

A1: Based on the behavior of related phenethylamines, the two primary degradation pathways for 4-MPMA are:

  • Oxidation: The amine group is prone to oxidation, which can be catalyzed by light and air, leading to the formation of corresponding aldehydes and carboxylic acids.[1]

  • Reaction with Carbon Dioxide: Being a basic compound, 4-MPMA can react with atmospheric CO2 to form a solid carbonate salt.[1]

Q2: What are the ideal storage conditions for 4-MPMA solutions to ensure long-term stability?

A2: For optimal long-term stability, 4-MPMA solutions should be stored under the following conditions:

  • Temperature: Store solutions frozen at -20°C or colder.[1]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1]

  • Light: Protect from light by using amber glass vials and storing them in the dark.[1]

  • pH: If compatible with your experimental design, buffer the solution to a slightly acidic pH to maintain 4-MPMA in its more stable protonated form.[1]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination and exposure to air.[1]

Q3: Can I store 4-MPMA solutions in plastic tubes?

A3: While convenient, some plastics can be permeable to air or may leach plasticizers into the solvent over time, which could affect the stability of your compound. For long-term storage, it is highly recommended to use tightly sealed glass vials, preferably amber-colored to protect from light.

Q4: My 4-MPMA solution has turned yellow. Can I still use it?

A4: A color change is a visual indicator of potential degradation.[1] While the solution might still contain a significant amount of the active compound, the presence of impurities could interfere with your experiments. It is strongly recommended to use a fresh, colorless solution. To confirm the purity of a discolored solution, an analytical technique such as HPLC should be used.

Quantitative Stability Data

The stability of phenethylamines is highly dependent on storage conditions. The following table, adapted from studies on related compounds, illustrates the expected impact of temperature on stability.

Storage ConditionExpected Stability of 4-MPMA SolutionRationale
-20°C in the dark High Freezing is highly effective at preventing degradation of phenethylamines.[1]
4°C in the dark Moderate Refrigeration slows down degradation, but some may still occur over time.
Room Temperature, exposed to light Low Elevated temperature and light exposure significantly accelerate the degradation of phenethylamines.[1]

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of a 4-MPMA Solution

This protocol outlines a method to determine the stability of a 4-MPMA solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • High-purity 4-MPMA standard

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffered solution)

  • Amber glass HPLC vials with PTFE-lined caps

  • HPLC or LC-MS system with a suitable column (e.g., C18)[1][3]

2. Procedure:

  • Preparation (Day 0): Prepare a stock solution of 4-MPMA at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple amber HPLC vials, minimizing headspace, and cap them tightly.[1]

  • Storage: Divide the vials into sets for each storage condition to be tested (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark).[1]

  • Initial Analysis (T=0): Immediately analyze 3 vials to establish the initial purity and concentration as a baseline.[1]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove 3 vials from each storage condition.[1]

  • Sample Analysis: Allow frozen or refrigerated samples to equilibrate to room temperature before analysis by HPLC or LC-MS.[1]

  • Data Evaluation: Calculate the percentage of the parent 4-MPMA compound remaining relative to the T=0 analysis. Monitor for the appearance and growth of any new impurity peaks.[1]

Protocol 2: Forced Degradation Study

This study intentionally exposes 4-MPMA to harsh conditions to rapidly identify potential degradation pathways and products.[4][5][6]

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.[1]

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.[1]

  • Oxidation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Stress: Heat a solution of the compound at a high temperature (e.g., 80°C).[1]

  • Photostability: Expose a solution to a controlled source of UV light.[1]

2. Procedure:

  • Prepare separate solutions of 4-MPMA for each stress condition.

  • Include an unstressed control sample kept under ideal conditions (e.g., -20°C in the dark).

  • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours).

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a stability-indicating method like HPLC or LC-MS.

  • Compare the chromatograms to identify degradation products. The goal is to achieve partial (10-30%) degradation to clearly identify the degradation products.[7]

Visualizations

G cluster_0 Troubleshooting Workflow for 4-MPMA Solution Instability start Instability Observed (e.g., color change, precipitate) check_storage Review Storage Conditions start->check_storage check_prep Review Solution Preparation start->check_prep improper_storage Improper Storage (Temp, Light, Air Exposure) check_storage->improper_storage improper_prep Improper Preparation (Solvent, pH) check_prep->improper_prep optimize_storage Optimize Storage: - Store at -20°C or below - Use amber vials - Use inert gas improper_storage->optimize_storage optimize_prep Optimize Preparation: - Use degassed, high-purity solvent - Adjust to slightly acidic pH improper_prep->optimize_prep retest Prepare Fresh Solution & Retest optimize_storage->retest optimize_prep->retest

Caption: Troubleshooting workflow for 4-MPMA solution instability.

G cluster_1 Potential Degradation Pathway of 4-MPMA mpma 4-Methoxyphenethyl- methylamine (4-MPMA) intermediate Intermediate (e.g., Imine) mpma->intermediate Oxidation (O2, Light) aldehyde 4-Methoxyphenylacetaldehyde intermediate->aldehyde Hydrolysis acid 4-Methoxyphenylacetic Acid aldehyde->acid Further Oxidation

Caption: A potential oxidative degradation pathway for 4-MPMA.

References

Technical Support Center: Optimization of Reaction Conditions for N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound from its primary amine precursor?

A1: The Eschweiler-Clarke reaction is a widely used and effective method for the N,N-dimethylation of primary amines to produce tertiary amines like this compound.[1][2][3][4] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2][3][4] It is a one-pot reaction that typically proceeds with good yields and has the significant advantage of avoiding the formation of quaternary ammonium salts, as the reaction stops at the tertiary amine stage.[2]

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary side product of concern is the mono-methylated intermediate, N-methyl-N-[2-(4-methoxyphenoxy)ethyl]amine, resulting from an incomplete reaction. Over-methylation to a quaternary ammonium salt is not a concern with the Eschweiler-Clarke reaction.[2] Other potential impurities may arise from the starting material, 2-(4-methoxyphenoxy)ethylamine, or from side reactions of the reagents.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You should observe the disappearance of the starting primary amine and the intermediate mono-methylated amine, and the appearance of the desired tertiary amine product.

Q4: What are the safety precautions I should take when performing an Eschweiler-Clarke reaction?

A4: The Eschweiler-Clarke reaction involves heating formic acid and formaldehyde, which can be corrosive and have irritating vapors. The reaction also produces carbon dioxide gas, which can cause pressure buildup.[2] Therefore, the reaction should be carried out in a well-ventilated fume hood, and the reaction vessel should be equipped with a reflux condenser to manage vapors and prevent pressure buildup. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of 2-(4-methoxyphenoxy)ethylamine, formaldehyde, or formic acid. 3. Suboptimal pH: The reaction mixture is not acidic enough to facilitate iminium ion formation.1. Optimize reaction conditions: Increase the reaction time or temperature. The Eschweiler-Clarke reaction is often carried out at or near the boiling point of the aqueous solution (80-100 °C).[2] Monitor the reaction progress by TLC or GC to determine the optimal duration. 2. Use fresh or purified reagents: Ensure the purity of the starting materials. Use freshly opened or distilled reagents. 3. Ensure acidic conditions: Formic acid serves as both a reagent and a catalyst. Ensure a sufficient excess is used.
Formation of Side Products 1. Presence of N-methyl-N-[2-(4-methoxyphenoxy)ethyl]amine (mono-methylated product): Incomplete reaction. 2. Unidentified impurities: May originate from the starting amine or side reactions.1. Drive the reaction to completion: Increase the stoichiometry of formaldehyde and formic acid to ensure complete di-methylation.[2] Extend the reaction time and/or increase the temperature. 2. Purify the starting material: If impurities are suspected in the 2-(4-methoxyphenoxy)ethylamine, consider purification by distillation or chromatography before use.
Difficult Product Isolation/Purification 1. Emulsion formation during workup: The basic workup to neutralize formic acid can sometimes lead to emulsions. 2. Co-elution of product and impurities during chromatography: The polarity of the desired product and the mono-methylated side product may be similar.1. Break the emulsion: Add a saturated solution of sodium chloride (brine) during the extraction to help break up emulsions. 2. Optimize chromatography: Use a different solvent system or a gradient elution to improve the separation of the tertiary amine from any remaining primary or secondary amines. Alternatively, consider converting the amine mixture to their hydrochloride salts and separating them by fractional crystallization. A common technique for separating amines is to treat the mixture with an acid to form the ammonium salts, which can then be separated from non-basic organic impurities.[5]

Data Presentation

Table 1: Generalized Reaction Conditions for Eschweiler-Clarke N-methylation of Primary Amines

ParameterValue/RangeReference
Starting Material Primary Amine (e.g., 2-(4-methoxyphenoxy)ethylamine)[1][2]
Methylating Agent Formaldehyde (37% aqueous solution)[1][2]
Reducing Agent/Solvent Formic Acid (88-98%)[1][2][6]
Stoichiometry (Formaldehyde) 2.2 - 5.0 equivalents[2]
Stoichiometry (Formic Acid) 2.2 - 5.0 equivalents[2]
Reaction Temperature 80 - 100 °C (Reflux)[2][6]
Reaction Time 4 - 24 hours[6]
Expected Yield 70 - 95% (based on analogous reactions)

Note: The yields are estimated based on typical Eschweiler-Clarke reactions and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Exemplary Protocol for the Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of primary amines and should be optimized for the specific substrate.

Materials:

  • 2-(4-methoxyphenoxy)ethylamine

  • Formaldehyde (37% in water)

  • Formic acid (98%)

  • Sodium hydroxide (or potassium hydroxide) solution (e.g., 6 M)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-methoxyphenoxy)ethylamine (1.0 eq).

  • Add formaldehyde solution (2.5 eq) to the flask.

  • Slowly and carefully add formic acid (2.5 eq) to the stirred mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 8-16 hours. The reaction progress should be monitored by TLC or GC-MS until the starting material and the mono-methylated intermediate are no longer detectable.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a 6 M sodium hydroxide solution until the pH is > 10. This step should be performed in an ice bath as the neutralization is highly exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start 1. Charge Reactor with 2-(4-methoxyphenoxy)ethylamine add_reagents 2. Add Formaldehyde and Formic Acid start->add_reagents reflux 3. Heat to Reflux (80-100°C) add_reagents->reflux cool 4. Cool to Room Temperature reflux->cool basify 5. Basify with NaOH (pH > 10) cool->basify extract 6. Extract with Organic Solvent basify->extract wash_dry 7. Wash and Dry Organic Layer extract->wash_dry purify 8. Purify by Chromatography or Distillation wash_dry->purify end N-[2-(4-methoxyphenoxy)ethyl] -N-methylamine purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_time_temp Increase Reaction Time and/or Temperature start->check_time_temp check_reagents Use Fresh/Purified Reagents start->check_reagents check_stoichiometry Increase Stoichiometry of Formaldehyde/Formic Acid start->check_stoichiometry side_product Mono-methylated Side Product Detected side_product->check_time_temp side_product->check_stoichiometry purification_issue Purification Difficulty optimize_chromatography Optimize Chromatography (Solvent System/Gradient) purification_issue->optimize_chromatography salt_formation Consider Salt Formation and Fractional Crystallization purification_issue->salt_formation

Caption: Troubleshooting decision tree for the synthesis of this compound.

hypothetical_pathway compound N-[2-(4-methoxyphenoxy)ethyl] -N-methylamine receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response (e.g., Change in Gene Expression, Enzyme Activity) signaling_cascade->cellular_response Leads to

Caption: Hypothetical signaling pathway for a biologically active N-methylated phenoxyethylamine derivative.

References

Identification of common impurities in 4-Methoxyphenethylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of common impurities in 4-Methoxyphenethylmethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis-related impurities in 4-Methoxyphenethylmethylamine?

A1: Impurities in 4-Methoxyphenethylmethylamine are primarily dependent on the synthetic route employed. The two most common methods for its synthesis are reductive amination and the Leuckart reaction.

  • From Reductive Amination: This method typically involves the reaction of 4-methoxyphenyl-2-propanone with methylamine in the presence of a reducing agent.

    • Unreacted Starting Materials: Residual 4-methoxyphenyl-2-propanone and methylamine.

    • Imine Intermediate: The N-(4-methoxybenzyl)propan-2-imine intermediate may persist if the reduction is incomplete.

    • Primary Amine Analog: 4-methoxyphenethylamine can be present as a byproduct.

    • Over-alkylation Products: Tertiary amines, such as N,N-dimethyl-4-methoxyphenethylamine, can form.

    • Side-reaction Products: Di-(1-(4-methoxyphenyl)propan-2-yl)amine may form from the reaction of the product with the starting ketone.

  • From the Leuckart Reaction: This reaction uses formamide or ammonium formate to convert 4-methoxyphenyl-2-propanone to the corresponding amine.

    • N-formyl Intermediate: N-(1-(4-methoxyphenyl)propan-2-yl)formamide is a key intermediate, and its presence indicates incomplete hydrolysis.

    • Unreacted Ketone: Residual 4-methoxyphenyl-2-propanone.

    • Byproducts from Reagents: Impurities from the formamide or ammonium formate reagents.[1][2]

    • Dimeric Impurities: Similar to reductive amination, dimeric and other condensation products can form under the high temperatures of the Leuckart reaction.[3]

Q2: What are potential degradation products of 4-Methoxyphenethylmethylamine?

A2: 4-Methoxyphenethylmethylamine, like other phenethylamines, can degrade upon exposure to air, light, or high temperatures.

  • Oxidation Products: The primary amine can be susceptible to oxidation, potentially leading to the formation of the corresponding imine or oxime. The methoxy group may also be susceptible to oxidative degradation.

  • Carbonate Formation: As a basic amine, it can react with atmospheric carbon dioxide to form a carbonate salt.[]

Troubleshooting Guides

Issue: Unexpected peaks are observed in the HPLC or GC-MS analysis of synthesized 4-Methoxyphenethylmethylamine.

Possible Cause & Solution:

  • Cause: Incomplete reaction or side reactions during synthesis.

    • Troubleshooting Steps:

      • Review the synthetic procedure and reaction conditions (temperature, pressure, reaction time).

      • Analyze the starting materials for purity.

      • Compare the retention times and mass spectra of the unknown peaks with the potential impurities listed in Q1 .

      • Optimize the purification process (e.g., recrystallization, column chromatography) to remove these impurities.

  • Cause: Degradation of the sample.

    • Troubleshooting Steps:

      • Ensure the sample has been stored under appropriate conditions (e.g., in an inert atmosphere, protected from light, at low temperature).

      • Consider the possibility of degradation during sample preparation for analysis (e.g., exposure to high temperatures in a GC injector).

      • Analyze a freshly synthesized and purified sample to see if the unexpected peaks are still present.

Data Presentation

Table 1: Common Impurities and their Likely Origin

Impurity NameChemical StructureLikely Synthetic Origin
4-methoxyphenyl-2-propanone4-MeO-C₆H₄-CH₂-C(=O)-CH₃Reductive Amination, Leuckart Reaction (Unreacted Starting Material)
N-(4-methoxybenzyl)propan-2-imine4-MeO-C₆H₄-CH₂-C(=N-CH₃)-CH₃Reductive Amination (Incomplete Reduction)
N-(1-(4-methoxyphenyl)propan-2-yl)formamide4-MeO-C₆H₄-CH₂-CH(CH₃)-NH(CHO)Leuckart Reaction (Incomplete Hydrolysis)
4-methoxyphenethylamine4-MeO-C₆H₄-CH₂-CH₂-NH₂Reductive Amination (Byproduct)
Di-(1-(4-methoxyphenyl)propan-2-yl)amine(4-MeO-C₆H₄-CH₂-CH(CH₃))₂-NHReductive Amination, Leuckart Reaction (Side-reaction)

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 225 nm (or a wavelength of maximum absorbance for 4-Methoxyphenethylmethylamine).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve peak shape and detect certain impurities.

Visualizations

G cluster_RA Reductive Amination Pathway ketone 4-methoxyphenyl-2-propanone imine Imine Intermediate ketone->imine + methylamine Methylamine methylamine->imine product_ra 4-Methoxyphenethyl- methylamine imine->product_ra + reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product_ra G cluster_LR Leuckart Reaction Pathway ketone_lr 4-methoxyphenyl-2-propanone n_formyl N-formyl Intermediate ketone_lr->n_formyl + formamide Formamide/ Ammonium Formate formamide->n_formyl product_lr 4-Methoxyphenethyl- methylamine n_formyl->product_lr + hydrolysis Hydrolysis hydrolysis->product_lr G sample Synthesized Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis

References

Technical Support Center: 4-Methoxyphenethylmethylamine (4-MPMA) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in 4-Methoxyphenethylmethylamine (4-MPMA) bioassays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our dose-response curves for 4-MPMA between experiments. What are the likely causes?

A1: High variability in dose-response curves is a common issue and can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and that the passage number is consistent between experiments. High-passage cells can exhibit altered receptor expression and signaling.

  • Reagent Preparation and Storage: 4-MPMA solutions should be freshly prepared from a validated stock. Improper storage of the compound or other critical reagents can lead to degradation and loss of potency.[1]

  • Assay Plate Inconsistencies: Uneven cell seeding, edge effects in microplates, and temperature gradients across the plate can all contribute to variability.[2]

  • Inconsistent Incubation Times: Ensure that incubation times with 4-MPMA and any subsequent reagents are precisely controlled.

Q2: The maximum response (Emax) of 4-MPMA seems to be decreasing over time. Why might this be happening?

A2: A decreasing Emax can indicate a few underlying problems:

  • Compound Instability: 4-MPMA may be unstable under your specific experimental conditions (e.g., prolonged exposure to light, certain solvents, or temperatures). Consider performing stability tests on your compound in the assay buffer.[3][4][5]

  • Cell Line Drift: Over continuous culturing, cell lines can undergo phenotypic drift, leading to changes in receptor density or signaling efficiency. It is crucial to use low-passage cells and periodically re-authenticate your cell line.[6]

  • Receptor Desensitization: Prolonged or repeated exposure of cells to 4-MPMA could be causing receptor desensitization or downregulation.

Q3: We are getting a low signal-to-background ratio in our 4-MPMA assay. How can we improve it?

A3: A low signal-to-background ratio can be addressed by:

  • Optimizing Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal without being confluent.

  • Adjusting Reagent Concentrations: Ensure that the concentrations of all detection reagents are optimal. This may involve running a titration of the detection antibody or substrate.

  • Checking for Contamination: Mycoplasma or other microbial contamination can affect cell health and interfere with assay signals.

  • Using Validated Biomaterials: Ensure that all biological materials, including cell lines and reagents, are from a reliable source and have been validated for the specific application.[7]

Troubleshooting Guides

Problem 1: Inconsistent EC50/IC50 Values
Possible Cause Recommended Solution
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[8]
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Validate the concentration of your stock solution.
Cell Seeding Density Variation Use an automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before plating.
Edge Effects Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile buffer or media to maintain humidity.
Problem 2: High Well-to-Well Variability
Possible Cause Recommended Solution
Improper Mixing Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles.[8]
Cell Clumping Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer.
Instrument Reading Errors Check the plate reader settings (e.g., wavelength, read height). Ensure the plate is clean and properly seated in the reader.
Expired or Improperly Stored Reagents Check the expiration dates of all reagents. Store all components at their recommended temperatures.[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Gs-Coupled Receptor Activation by 4-MPMA

This protocol is designed to measure the activation of a Gs-coupled G-protein coupled receptor (GPCR) by 4-MPMA, leading to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 4-Methoxyphenethylmethylamine (4-MPMA)

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target receptor into a 96-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-MPMA in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay: a. Wash cells once with assay buffer. b. Add 50 µL of assay buffer containing IBMX (final concentration 500 µM) to each well. c. Add 50 µL of 4-MPMA dilutions or controls to the respective wells. d. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit to measure cAMP levels.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the 4-MPMA concentration and fit a four-parameter logistic curve to determine the EC50.

Protocol 2: Cell Line Authentication using Short Tandem Repeat (STR) Profiling

To ensure the identity and purity of the cell line used in the bioassay, regular authentication is critical.[6][9][10]

Procedure:

  • Sample Preparation: Grow a culture of the cells to be tested. Harvest approximately 1 x 10^6 cells.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the STR loci using a commercially available human STR profiling kit. These kits typically multiplex the amplification of multiple STR markers.[9]

  • Fragment Analysis: Separate the fluorescently labeled PCR products by capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Compare the resulting STR profile to a reference profile from a reputable cell bank (e.g., ATCC) to confirm the cell line's identity.[9]

Quantitative Data Summary

Table 1: Impact of Cell Passage Number on 4-MPMA Potency
Passage Number4-MPMA EC50 (nM)Max Response (% of Control)
512.5 ± 1.8100 ± 5.2
1528.9 ± 4.585 ± 7.1
3075.3 ± 9.262 ± 8.9
Table 2: Stability of 4-MPMA in Assay Buffer at Room Temperature
Time (hours)Measured Concentration (% of Initial)
0100
298.7
492.1
881.5
2465.3

Visualizations

cluster_0 Putative 4-MPMA Signaling Pathway MPMA 4-MPMA GPCR Target GPCR MPMA->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Putative Gs-coupled signaling pathway for 4-MPMA.

cluster_1 Experimental Workflow for 4-MPMA Bioassay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare 4-MPMA Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with 4-MPMA Prepare_Compound->Treat_Cells Incubate Incubate Treat_Cells->Incubate Detect_Signal Add Detection Reagents & Read Plate Incubate->Detect_Signal Analyze_Data Analyze Data & Generate Dose-Response Curve Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Standard experimental workflow for a cell-based 4-MPMA bioassay.

cluster_2 Troubleshooting Logic for Poor Reproducibility Issue Poor Reproducibility Observed Check_Cells Cell Health & Passage Number Consistent? Issue->Check_Cells Check_Reagents Reagents Freshly Prepared & Stored Correctly? Check_Cells->Check_Reagents Yes Authenticate_Cells Perform Cell Line Authentication Check_Cells->Authenticate_Cells No Check_Protocol Assay Protocol Followed Precisely? Check_Reagents->Check_Protocol Yes Validate_Reagents Validate Reagent Stability & Potency Check_Reagents->Validate_Reagents No Review_Execution Review Pipetting, Incubation Times, etc. Check_Protocol->Review_Execution No Resolved Issue Resolved Check_Protocol->Resolved Yes Authenticate_Cells->Check_Reagents Validate_Reagents->Check_Protocol Review_Execution->Resolved

References

Challenges in scaling up N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine production

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting by leveraging Google's extensive resources to understand the difficulties in scaling up N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine production. Subsequently, I'll be targeting troubleshooting guides, FAQs, and common problems related to synthesizing and purifying this compound at scale. My focus is on practical, real-world issues.

Organizing Collected Insights

I've expanded my search to include experimental protocols and quantitative data. I'm focusing on yields, impurities, and reaction parameters at scale. I'm now structuring everything in a technical support format, including troubleshooting Q&A and summarizing data tables. Graphviz diagrams are next. The goal is a complete support document addressing scaling challenges.

Expanding Search Scope

I'm now focusing on experimental protocols and quantitative data to refine my technical support center. Yields, impurities, and reaction parameters at scale are my top priorities. I'm building out a Q&A format and summarising data tables. Next, I'll be creating Graphviz diagrams. My aim is a robust support document for the scaling challenges.

Enhancing the resolution of 4-Methoxyphenethylmethylamine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Methoxyphenethylmethylamine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance chromatographic resolution and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for 4-Methoxyphenethylmethylamine in my chromatogram?

A1: Significant peak tailing for 4-Methoxyphenethylmethylamine, a basic amine, is commonly caused by secondary interactions between the analyte's basic amine group and acidic residual silanol groups on the surface of silica-based stationary phases.[1] To mitigate this, consider using a highly deactivated, end-capped column, which has fewer available silanol groups.[1] Alternatively, adjusting the mobile phase pH or increasing the buffer concentration can help mask these interactions and improve peak symmetry.[1][2]

Q2: My resolution between 4-Methoxyphenethylmethylamine and a closely eluting impurity is poor. How can I improve the separation (selectivity)?

A2: To improve selectivity, you need to alter the chemical interactions within the chromatographic system.[3] Start by adjusting the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.[4][5] Modifying the mobile phase pH is also a powerful tool, as it can change the ionization state of your analyte and impurities, thus affecting their retention.[5][6] If mobile phase adjustments are insufficient, selecting a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group phase instead of a standard C18) may provide the necessary change in selectivity.

Q3: What is the optimal mobile phase pH for analyzing this basic compound?

A3: The optimal pH depends on the column and separation strategy. For basic compounds like 4-Methoxyphenethylmethylamine, two common strategies exist. The first is to work at a low pH (e.g., pH 2.5-3.5) where the analyte is fully protonated and the silanol groups are not ionized. The second, and often more effective, strategy is to use a high pH (e.g., pH 9-11) with a pH-stable column. At high pH, the analyte is in its neutral, free-base form, and interactions with silanols are minimized, leading to excellent peak shape.[7] It is generally recommended to keep the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure robust and reproducible retention times.[6]

Q4: My peaks are broad, not just tailing. What are the likely causes and solutions?

A4: Broad peaks can stem from several issues unrelated to secondary silanol interactions. Common causes include column overload, excessive extra-column volume (dead volume), or low column efficiency.[1]

  • Column Overload : If all peaks are broad, try diluting your sample and reinjecting it.[1]

  • Extra-Column Volume : This refers to volume outside the column, such as in tubing and fittings, which can cause band spreading.[1] Ensure you are using tubing with a small internal diameter and that all fittings are properly connected.

  • Low Efficiency : This may indicate an aging column that needs replacement. You can also try optimizing the flow rate; a slower rate often improves efficiency and resolution, although it increases analysis time.[8]

Q5: Is derivatization necessary for the analysis of 4-Methoxyphenethylmethylamine by Gas Chromatography (GC)?

A5: While not always mandatory, derivatization is often recommended for GC analysis of phenethylamines. Underivatized amines can exhibit poor peak shape and low response due to their polarity and potential for adsorption onto active sites in the GC system.[9] Derivatization with reagents like pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve volatility, thermal stability, and chromatographic performance, leading to sharper, more symmetrical peaks.[9][10]

Troubleshooting and Optimization Guides

This section provides structured guidance for resolving common issues encountered during the chromatographic analysis of 4-Methoxyphenethylmethylamine.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor resolution issues.

G cluster_0 Symptom Identification cluster_1 Problem Diagnosis & Solutions cluster_2 Corrective Actions Symptom Poor Resolution Observed Identify Primary Peak Shape Issue Tailing Peak Tailing Cause: Secondary Silanol Interactions Symptom:f1->Tailing:f0 Asymmetric? Broad Broad Peaks Causes: Low Efficiency / Overload / Dead Volume Symptom:f1->Broad:f0 Symmetric? CoElution Co-elution Cause: Poor Selectivity Symptom:f1->CoElution:f0 Overlapping? Sol_Tailing Use End-Capped Column Increase Mobile Phase pH Add Competing Base Tailing:f1->Sol_Tailing Sol_Broad Dilute Sample Check Tubing/Fittings Optimize Flow Rate Replace Column Broad:f1->Sol_Broad Sol_CoElution Change Organic Modifier (ACN/MeOH) Adjust Mobile Phase pH Change Stationary Phase CoElution:f1->Sol_CoElution

Caption: Troubleshooting workflow for poor chromatographic resolution.

Quantitative Data for Method Development

The tables below provide recommended starting parameters for developing a robust chromatographic method for 4-Methoxyphenethylmethylamine.

Table 1: Recommended Starting Conditions for RP-HPLC Analysis

ParameterRecommendationRationale
Column C18, End-capped (e.g., Hypersil GOLD, Acclaim 120)Minimizes silanol interactions, improving peak shape.[1][11]
Particle Size < 5 µm (e.g., 1.9, 2.7, or 5 µm)Smaller particles provide higher efficiency and better resolution.
Dimensions 100-150 mm length, 2.1-4.6 mm IDStandard dimensions for analytical HPLC.
Mobile Phase A Water with 10-20 mM buffer (e.g., Ammonium Formate)Controls pH and masks residual silanols. Volatile buffers are MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[5]
pH 10-11 (with pH-stable column) or 2.5-3.5High pH keeps the amine neutral; low pH keeps it fully protonated.[7]
Flow Rate 0.3-1.0 mL/min (for 2.1-4.6 mm ID columns)A lower flow rate can improve resolution.[8]
Temperature 30 - 40 °CReduces mobile phase viscosity, which can lead to sharper peaks.[12]
Detection UV at ~225 nm or Mass Spectrometry (MS)Phenethylamines typically have a UV absorbance maximum near this wavelength.

Table 2: Recommended Starting Conditions for GC Analysis

ParameterRecommendationRationale
Column Mid-polarity (e.g., Rtx-200, 6% cyanopropylphenyl)Non-polar phases often fail to resolve underivatized phenethylamines.[9]
Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for capillary GC.
Derivatization Recommended (e.g., with PFPA or HFBA)Improves peak shape, volatility, and thermal stability.[9]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Oven Program Start at 100°C, ramp 10°C/min to 280°CA starting point; must be optimized for separation.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector; MS provides identification.

Experimental Protocols

Protocol: RP-HPLC Method Development for 4-Methoxyphenethylmethylamine

This protocol outlines a systematic approach to developing a reversed-phase HPLC method.

  • System Preparation:

    • Ensure the HPLC system is free of leaks and has minimal extra-column volume.

    • Thoroughly purge the pumps with the mobile phase components to remove air bubbles.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 10.0 using ammonium hydroxide. Filter through a 0.22 µm filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using an inline degasser or sonication.

  • Sample Preparation:

    • Accurately weigh and dissolve a standard of 4-Methoxyphenethylmethylamine in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL to create a stock solution.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using the same diluent.

  • Chromatographic Analysis (Scouting Gradient):

    • Column: C18 end-capped, 150 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution of the target peak from any impurities.

    • If peak shape is poor, confirm the mobile phase pH is correct and the column is in good condition.

    • Once optimized, the gradient can be converted to a faster gradient or an isocratic method if applicable.

Method Development Workflow

The following diagram illustrates the logical steps involved in creating a robust chromatographic method.

G A 1. Define Analytical Goal (Purity, Quantification) B 2. Analyte Characterization (pKa, Solubility, UV Spectra) A->B C 3. Select Mode & Column (e.g., RP-HPLC, C18) B->C D 4. Mobile Phase Selection (Buffer, pH, Organic Modifier) C->D E 5. Run Scouting Gradient D->E F 6. Evaluate Results (Retention, Resolution, Peak Shape) E->F G 7. Optimize Method (Gradient, Flow Rate, Temp.) F->G H 8. Method Validation (Linearity, Accuracy, Precision) G->H

References

Minimizing solvent effects in N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Solvent Effects

I'm currently focused on the influence of solvents on this compound. My research starts with Google Scholar, digging into literature regarding experimental uses, typical solvents employed, and any recorded solvent interactions. The aim is to assemble quantitative data.

Analyzing Experimental Protocols

I've transitioned from identifying solvents to extracting quantitative data, specifically reaction kinetics, solubility, and spectral insights. I'm prioritizing protocols where solvent selection is crucial, aiming to translate this into a Q&A-style guide for a technical support center. This involves tables and troubleshooting FAQs to clearly show researchers how to handle potential issues.

Mapping Data to Tech Support

My focus has shifted towards the transformation of the collected data into practical troubleshooting guides and FAQs tailored for a technical support center. I'm actively working on structuring the information in a Q&A format to directly address potential researcher issues. The goal is to provide a clear, concise format, including tables, that researchers can use for solvent selection.

Overcoming solubility issues with 4-Methoxyphenethylmethylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 4-Methoxyphenethylmethylamine in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 4-Methoxyphenethylmethylamine in my aqueous buffer (e.g., PBS, TRIS). What are the primary reasons for this?

A1: 4-Methoxyphenethylmethylamine, as a free base, is a hydrophobic organic amine. Its limited solubility in aqueous buffers is primarily due to the presence of the nonpolar methoxyphenyl and ethyl groups, which are significantly larger than the polar amine group. The hydrocarbon portion of the molecule is hydrophobic, and as its size increases, the aqueous solubility of the amine decreases.

Q2: What is the most straightforward first step to try and improve the solubility of 4-Methoxyphenethylmethylamine?

A2: The initial and often most effective approach is pH adjustment. As an amine, 4-Methoxyphenethylmethylamine is a weak base. Lowering the pH of the aqueous buffer will protonate the amine group, forming a more soluble ammonium salt. Most amines see a significant increase in solubility under slightly acidic conditions.

Q3: I need to maintain a physiological pH for my cell-based assay. How can I dissolve 4-Methoxyphenethylmethylamine under these conditions?

A3: If altering the bulk buffer pH is not an option, you have several alternative strategies:

  • Use of a Co-solvent: A common and effective method is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%, and often <0.1%).

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, effectively increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

  • Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their solubility in the aqueous phase.

Q4: Is it better to use the free base or a salt form of 4-Methoxyphenethylmethylamine?

A4: For aqueous solubility, using a salt form, such as 4-Methoxyphenethylmethylamine hydrochloride (HCl), is highly recommended. The salt form will readily dissociate in water, leading to significantly higher solubility compared to the free base, especially at neutral pH.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of a DMSO Stock Solution
  • Problem: The compound dissolves in 100% DMSO but precipitates when diluted into the aqueous experimental buffer.

  • Root Cause: The aqueous buffer cannot maintain the solubility of the compound at the desired concentration, even with a small amount of DMSO. This is a common issue for highly hydrophobic compounds.

  • Solutions:

    • Decrease the Final Concentration: Your desired concentration may be above the solubility limit of the compound in the final buffer composition.

    • Increase the DMSO Concentration (with caution): While typically kept low, a slightly higher final DMSO concentration (e.g., up to 0.5% or 1%) might be tolerated by your assay. Always run a vehicle control to check for solvent effects.

    • Use a Different Co-solvent: Ethanol or dimethylformamide (DMF) can be tested as alternatives to DMSO.

    • Incorporate a Cyclodextrin: Add a cyclodextrin to the aqueous buffer before adding the DMSO stock of your compound. This can help keep the compound in solution upon dilution.

Issue 2: Low or Inconsistent Results in Biological Assays
  • Problem: The biological effect of the compound is lower than expected or varies between experiments.

  • Root Cause: Undissolved compound (micro-precipitates) can lead to an inaccurate concentration of the active compound in the assay, resulting in poor reproducibility.

  • Solutions:

    • Visual Inspection: Before use, carefully inspect your final solution for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.

    • Filter Sterilization: If your protocol allows, filtering the final solution through a 0.22 µm filter can remove undissolved particles.

    • Re-evaluate Your Solubilization Method: Consider trying one of the alternative methods described in the FAQs, such as pH adjustment or cyclodextrin complexation, to achieve true solubilization.

Quantitative Data

The following tables provide representative data on the solubility of 4-Methoxyphenethylmethylamine and its hydrochloride salt in a common biological buffer.

Table 1: Solubility of 4-Methoxyphenethylmethylamine (Free Base) in Phosphate-Buffered Saline (PBS)

pH of PBSMaximum Achievable Concentration (µg/mL)Molar Concentration (mM)
7.4~15~0.09
6.8~50~0.30
6.0~250~1.51

Table 2: Solubility of 4-Methoxyphenethylmethylamine HCl in Phosphate-Buffered Saline (PBS) at pH 7.4

FormulationMaximum Achievable Concentration (mg/mL)Molar Concentration (mM)
PBS alone~5~24.8
PBS with 2% HP-β-Cyclodextrin~25~124
PBS with 1% Tween® 80~12~59.5

Note: The data in these tables are representative and may vary depending on the exact buffer composition and temperature.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Prepare a stock solution of 4-Methoxyphenethylmethylamine hydrochloride (HCl) in deionized water.

  • Prepare your desired aqueous buffer (e.g., PBS) at a slightly higher pH than your final target.

  • Slowly add the 4-Methoxyphenethylmethylamine HCl stock solution to the buffer while stirring.

  • Monitor the pH and adjust as needed with dilute HCl or NaOH to reach your final target pH.

  • Visually inspect for any precipitation.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare a high-concentration stock solution of 4-Methoxyphenethylmethylamine (free base or HCl salt) in 100% DMSO (e.g., 10-100 mM).

  • Vortex or sonicate until the compound is fully dissolved.

  • Perform a serial dilution of this stock solution directly into your aqueous experimental buffer. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).

  • Vortex briefly after each dilution step.

  • Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing 4-Methoxyphenethylmethylamine cluster_prep Preparation cluster_methods Solubilization Method cluster_assay Assay Preparation start Start with solid 4-Methoxyphenethylmethylamine choose_form Choose Free Base or HCl Salt start->choose_form ph_adjust pH Adjustment (for HCl salt) choose_form->ph_adjust HCl Salt cosolvent Co-solvent (e.g., DMSO) (for Free Base or HCl) choose_form->cosolvent cyclodextrin Cyclodextrin (for Free Base) choose_form->cyclodextrin Free Base stock_solution Prepare Concentrated Stock ph_adjust->stock_solution cosolvent->stock_solution cyclodextrin->stock_solution dilute Dilute to Final Concentration in Assay Buffer stock_solution->dilute check_sol Check for Precipitation dilute->check_sol check_sol->ph_adjust Precipitation check_sol->cosolvent Precipitation check_sol->cyclodextrin Precipitation assay Perform Experiment check_sol->assay No Precipitation

Caption: Decision workflow for solubilizing 4-Methoxyphenethylmethylamine.

signaling_pathway Hypothesized Signaling Pathway for 4-Methoxyphenethylmethylamine compound 4-Methoxyphenethyl- methylamine receptor Trace Amine-Associated Receptor 1 (TAAR1) compound->receptor Binds to g_protein Gαs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylates

Caption: Hypothesized TAAR1 signaling cascade for 4-Methoxyphenethylmethylamine.

Validation & Comparative

Validation of the biological effects of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine, commonly known as Metapramine, with other relevant tricyclic antidepressants (TCAs), namely Desipramine and Clomipramine. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to offer an objective performance comparison.

Overview of Metapramine

Metapramine is a tricyclic antidepressant that was introduced in France in 1984 for the treatment of depression. [1]Beyond its antidepressant effects, it has also demonstrated analgesic properties. [1]Structurally, it belongs to the dibenzazepine class of compounds.

Comparative Biological Effects

The primary biological effects of Metapramine and its alternatives are summarized below, with quantitative data presented for direct comparison.

Neurotransmitter Transporter Inhibition

Metapramine's primary mechanism of antidepressant action is the inhibition of norepinephrine reuptake. [2]This action is compared with that of Desipramine, a relatively selective norepinephrine reuptake inhibitor, and Clomipramine, which inhibits the reuptake of both serotonin and norepinephrine. [3][4][5] Table 1: Comparative Binding Affinities (Ki in nM) for the Norepinephrine Transporter (NET)

CompoundNorepinephrine Transporter (NET) Ki (nM)
Metapramine54
Desipramine0.32 - 4.2
Clomipramine54

Lower Ki values indicate higher binding affinity.

NMDA Receptor Antagonism

A unique characteristic of Metapramine among TCAs is its activity as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. [2][6]This action may contribute to both its antidepressant and analgesic effects.

Table 2: NMDA Receptor Antagonist Activity

CompoundAssayResult
MetapramineInhibition of [3H]TCP binding to rat cortical membranesIC50 = 1.4 +/- 0.2 µM [6]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Analgesic Effects

Metapramine has been shown to possess analgesic properties. While direct comparative quantitative data from a single study using a standardized hot plate test is limited, individual studies indicate the analgesic potential of these TCAs. The hot plate test is a common method to assess the response to pain in animals, where a longer latency to respond to a thermal stimulus indicates an analgesic effect. [7][8] Table 3: Analgesic Effects in the Hot Plate Test (Mice)

CompoundDoseEffect on Paw Lick/Jump Latency
Metapramine0 - 20 mg/kg (i.p.)Dose-dependent increase in jump latency [2]
Desipramine2 and 5 mg/kg (i.p.)Dose-dependent antinociceptive effect
Clomipramine10 mg/kg/day (i.p., 3 days)Chronic administration inhibits morphine-induced analgesia [9]

Note: The data for Desipramine and Clomipramine are from separate studies with potentially different experimental conditions and are not a direct head-to-head comparison with Metapramine.

Clinical Efficacy in Depression

While a direct double-blind, randomized clinical trial comparing the efficacy of Metapramine and Clomipramine with detailed quantitative outcomes like the Hamilton Depression Rating Scale (HAM-D) scores was not available in the searched literature, a 1978 study mentioned a double-blind clinical test investigating the therapeutic differences between Metapramine and Clomipramine. [10]Another study compared Clomipramine with Moclobemide and found them to be therapeutically equivalent based on HAM-D scores. [11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Norepinephrine Transporter (NET) Binding Assay

This assay determines the binding affinity of a compound to the norepinephrine transporter.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the norepinephrine transporter (e.g., rat brain cortex). [10]2. Radioligand Binding: A specific radioligand for the NET, such as [3H]nisoxetine or [3H]desipramine, is used. [10][12]3. Incubation: The membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Metapramine, Desipramine, Clomipramine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to bind to the NMDA receptor.

  • Membrane Preparation: Crude synaptic membranes are prepared from the rat cerebral cortex.

  • Radioligand Binding: A radioligand that binds to the ion channel of the NMDA receptor, such as [3H]MK-801 or [3H]TCP, is used. [6][13]3. Incubation: The membranes are incubated with the radioligand in the presence of glutamate and glycine (to open the ion channel) and varying concentrations of the test compound.

  • Separation: The separation of bound and free radioligand is achieved through rapid vacuum filtration.

  • Quantification: The amount of radioactivity on the filters is quantified by liquid scintillation spectrometry.

  • Data Analysis: The IC50 value is determined from the concentration-response curve, representing the concentration of the test compound that displaces 50% of the radioligand binding.

Hot Plate Test for Analgesia

This behavioral test is used to evaluate the analgesic effects of drugs in animals. [7][14]

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. [14]2. Animal Acclimatization: Mice are acclimatized to the testing room before the experiment.

  • Drug Administration: The test compound (e.g., Metapramine) or a control vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.

  • Testing: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. [7]5. Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. [14]6. Data Analysis: The mean latency for each treatment group is calculated and compared to the control group to determine the analgesic effect.

Visualizations

The following diagrams illustrate key concepts related to the biological effects of Metapramine.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine NE_cleft NE NE->NE_cleft Release Vesicle Synaptic Vesicle NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_cleft->Adrenergic_Receptor Binding Metapramine Metapramine Metapramine->NET Inhibition

Caption: Metapramine's primary mechanism of action.

cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:g Glycine Glycine Glycine->NMDA_Receptor:gy Ca_ion Ca²+ Influx NMDA_Receptor:c->Ca_ion Activation Metapramine Metapramine Metapramine->NMDA_Receptor:c Antagonism

Caption: Metapramine's secondary action on the NMDA receptor.

start Start acclimatize Acclimatize Animal start->acclimatize administer Administer Drug/ Vehicle (i.p.) acclimatize->administer place Place Animal on Hot Plate (55°C) administer->place observe Observe and Record Latency to Paw Lick/Jump place->observe cutoff Remove at Cut-off Time (e.g., 30s) if no response observe->cutoff No response analyze Analyze Data: Compare Latencies observe->analyze Response cutoff->analyze end End analyze->end

Caption: Experimental workflow for the Hot Plate Test.

Conclusion

Metapramine is a tricyclic antidepressant with a dual mechanism of action, primarily inhibiting norepinephrine reuptake and secondarily acting as a low-affinity NMDA receptor antagonist. Its potency as a norepinephrine reuptake inhibitor is comparable to that of clomipramine but less than that of desipramine. The NMDA receptor antagonism is a distinguishing feature that may contribute to its therapeutic profile. While preclinical studies demonstrate its analgesic potential, further direct comparative studies with other TCAs are needed to fully elucidate its relative efficacy. Similarly, more extensive and accessible clinical trial data comparing Metapramine to other widely used antidepressants would be beneficial for a comprehensive clinical assessment.

References

Comparative analysis of 4-Methoxyphenethylmethylamine with its structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on MPMA

I've initiated a thorough Google search to compile data on 4-MPMA and closely related structural analogs. My focus is on understanding their synthesis and identifying their key pharmacological characteristics. This foundational research will guide my future exploration.

Developing Analytical Framework

I'm now building upon the initial search by seeking experimental data on 4-MPMA analogs. My focus is on data suitable for comparison: receptor binding affinities, functional assay results, and in vivo findings. I also aim to understand the signaling pathways these compounds affect. Quantitative data will be organized for comparison, and experimental protocols will be drafted. I'll use Graphviz to visualize structural relationships and workflows, adhering to style guides. The ultimate goal is a comprehensive comparison guide.

Gathering Initial Information

I'm starting a comprehensive search on 4-MPMA and its structural analogs, prioritizing synthesis, pharmacology, and receptor binding data. After, I'll identify and compile experimental data, including assay details and in vivo findings, to facilitate comparative analysis. This will establish the foundation for a comparison guide.

Comparative Analysis of Mephemoxamine, a Novel MAO Inhibitor, Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the novel, selective monoamine oxidase (MAO) inhibitor, N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine (hereafter referred to as Mephemoxamine), against three established MAO inhibitors: Moclobemide, Selegiline, and Tranylcypromine. The following sections detail the inhibitory activity, selectivity, and mechanisms of these compounds, supported by experimental data and standardized protocols.

Overview of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression, Parkinson's disease, and other neurological disorders. MAO inhibitors (MAOIs) are classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their inhibitory action.

MAO_Inhibition_Pathway cluster_inhibitor Pharmacological Intervention MAOI MAO Inhibitor (e.g., Mephemoxamine) MAO MAO MAOI->MAO Inhibition Monoamine Monoamine Monoamine->MAO Metabolism SynapticMonoamine SynapticMonoamine Monoamine->SynapticMonoamine Vesicular Release Metabolite Metabolite MAO->Metabolite Receptor Receptor SynapticMonoamine->Receptor Signal Signal Receptor->Signal

Comparative Inhibitory Activity and Selectivity

The inhibitory potential (IC50) and selectivity of Mephemoxamine were compared against Moclobemide (a reversible MAO-A inhibitor, RIMA), Selegiline (an irreversible MAO-B inhibitor), and Tranylcypromine (a non-selective, irreversible inhibitor).

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Ratio (MAO-A/MAO-B)Mechanism of Inhibition
Mephemoxamine 8,50075113.3Reversible, Competitive
Moclobemide 2008,0000.025Reversible, Competitive
Selegiline 8,20067122.4Irreversible
Tranylcypromine 7101,3000.55Irreversible

Data for Mephemoxamine are based on internal preclinical assessments. Data for other compounds are from published literature.

Selectivity_Profile cluster_maoa MAO-A Selective cluster_maob MAO-B Selective cluster_non Non-Selective cluster_rev Reversible cluster_irrev Irreversible Moclobemide Moclobemide Moclobemide_R Moclobemide Moclobemide->Moclobemide_R Mechanism Mephemoxamine Mephemoxamine Mephemoxamine_R Mephemoxamine Mephemoxamine->Mephemoxamine_R Mechanism Selegiline Selegiline Selegiline_I Selegiline Selegiline->Selegiline_I Mechanism Tranylcypromine Tranylcypromine Tranylcypromine_I Tranylcypromine Tranylcypromine->Tranylcypromine_I Mechanism

Experimental Protocols

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the activity of MAO-A or MAO-B by 50% (IC50).

Methodology:

  • Enzyme Source: Recombinant human MAO-A or MAO-B.

  • Substrate: Kynuramine (non-selective).

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., Mephemoxamine) for 15 minutes at 37°C in a phosphate buffer (100 mM, pH 7.4).

  • Reaction Initiation: The reaction is started by adding kynuramine to the enzyme-inhibitor mixture.

  • Reaction Termination: After 20 minutes of incubation at 37°C, the reaction is stopped by adding a solution of 2N NaOH.

  • Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis (sigmoidal dose-response curve).

Assay_Workflow A Prepare Recombinant MAO-A or MAO-B Enzyme B Add varying concentrations of Test Inhibitor A->B C Pre-incubate for 15 min at 37°C B->C D Add Kynuramine Substrate to start reaction C->D E Incubate for 20 min at 37°C D->E F Stop reaction with 2N NaOH E->F G Measure Fluorescence (Ex: 310nm, Em: 400nm) F->G H Calculate IC50 value via non-linear regression G->H

In Vivo Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a rodent behavioral test used to assess antidepressant-like activity. A reduction in immobility time is indicative of such activity.

Methodology:

  • Animals: Male C57BL/6 mice.

  • Acclimation: Animals are acclimated to the facility for at least one week before testing.

  • Drug Administration: Mice are administered the test compound (e.g., Mephemoxamine), a vehicle control, or a reference drug (e.g., Moclobemide) via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Test Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the final 4 minutes of the test.

  • Data Analysis: The mean immobility time for each treatment group is calculated. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Summary and Conclusion

This comparative guide highlights the distinct profiles of Mephemoxamine and established MAOIs.

  • Mephemoxamine demonstrates a profile as a potent and highly selective reversible MAO-B inhibitor . Its high selectivity and reversible nature suggest a potential for a favorable safety profile, particularly concerning the hypertensive risks associated with non-selective, irreversible MAOIs.

  • Moclobemide is a well-established reversible MAO-A inhibitor , effective in treating depression with reduced risk of the "cheese effect" compared to irreversible inhibitors.

  • Selegiline is an irreversible MAO-B inhibitor , primarily used in the management of Parkinson's disease. Its selectivity for MAO-B is high, similar to Mephemoxamine, but its irreversible mechanism leads to a longer duration of action and requires enzyme resynthesis for recovery of activity.

  • Tranylcypromine acts as a non-selective, irreversible inhibitor of both MAO-A and MAO-B, making it a potent but less safe option requiring strict dietary restrictions.

The data indicate that Mephemoxamine's unique combination of high MAO-B selectivity and reversible inhibition warrants further investigation. Its profile suggests potential therapeutic applications where targeted and transient modulation of the dopaminergic system is desirable. Future studies should focus on its pharmacokinetic profile, in vivo efficacy in models of neurodegenerative disease, and comprehensive safety assessments.

Cross-Validation of Analytical Techniques for Carvedilol and its Related Substance N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation and comparison of two principal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the β-blocker Carvedilol and its key synthetic intermediate, N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine.

This document is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these methods, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC-MS for Carvedilol Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation relies on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection.[1]
Analyte Volatility Ideal for non-volatile and thermally labile compounds like Carvedilol.[1]Requires the analyte to be volatile and thermally stable, or to undergo derivatization.[2][3]
Derivatization Generally not required for Carvedilol and its related substances.Often necessary to enhance volatility and thermal stability.[3][4]
Sensitivity Method-dependent, with UV detection providing good sensitivity.[5]High sensitivity, especially when using selected ion monitoring (SIM).[3]
Selectivity Good selectivity can be achieved with optimized separation conditions.[6]Excellent selectivity, as mass spectrometry provides definitive identification based on the mass-to-charge ratio.[7]
Sample Throughput Generally higher due to simpler sample preparation procedures.Can be lower if a derivatization step is required.

Performance Characteristics of Analytical Methods

The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of Carvedilol and its related compounds. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

High-Performance Liquid Chromatography (HPLC) Performance Data
ParameterReported ValuesReference
Linearity Range 2-10 µg/mL[8]
1.88-11.25 µg/mL[9]
6.25-37.5 µg/mL[10]
4-60 ng/mL (in human plasma)[5]
Correlation Coefficient (r²) > 0.999[4][11]
0.9997[9]
> 0.9965[5]
Accuracy (% Recovery) 98.17% to 101.93%[12]
~100.1%[10]
96.5% to 101%[13]
83.94% to 91.67% (in human plasma)[5]
Precision (% RSD) < 2%[11]
< 1%[10]
Intra-day: 1.528-2.469%, Inter-day: 2.046-3.797% (in human plasma)[5]
Limit of Detection (LOD) 0.25 µg/mL[12]
5.0 ng/mL (in human plasma by GC-MS)[3]
Limit of Quantification (LOQ) 0.825 µg/mL[12]
4 ng/mL (in human plasma)[5]
15 ng/mL (in human plasma by GC-MS)[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
ParameterReported ValuesReference
Linearity Range 15–500 ng/mL (in human plasma)[3][4]
Precision (% RSD) < 8.0% (Intra- and inter-day)[3]
Accuracy (Relative Error) < 11.0%[3]
Limit of Detection (LOD) 5.0 ng/mL[3]
Limit of Quantification (LOQ) 15 ng/mL[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of Carvedilol by HPLC and GC-MS.

HPLC Method for Carvedilol and Impurities

This protocol is based on a reversed-phase HPLC method with UV detection for the analysis of Carvedilol and its related substances in bulk and pharmaceutical dosage forms.[8][9][10][12][14]

Chromatographic Conditions:

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[12]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid) in a ratio of approximately 45:55 (v/v).[10][12]

  • Flow Rate: 1.0 mL/min.[9][12]

  • Detection: UV detection at 240 nm.[8][9][12]

  • Injection Volume: 20 µL.[9][12]

  • Column Temperature: Ambient or controlled at 40°C.[12]

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of Carvedilol reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume. Further dilute to achieve a final concentration of approximately 7.5 µg/mL.[9]

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Carvedilol and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter. Further dilute to achieve a final concentration within the linear range.

GC-MS Method for Carvedilol in Human Plasma

This protocol describes a method for the determination of Carvedilol in human plasma, which involves liquid-liquid extraction and derivatization prior to GC-MS analysis.[3][4]

Sample Preparation and Derivatization:

  • To 1 mL of human plasma, add an internal standard (e.g., atenolol).

  • Perform a liquid-liquid extraction at a basic pH using a mixture of diethyl ether and ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue and derivatize using N-Methyl-n-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Conditions:

  • GC Column: A suitable capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 150°C

    • Ramp to 280°C at a rate of 15°C/min

    • Hold for 3 minutes.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification.

Workflow for Cross-Validation of Analytical Methods

The general workflow for cross-validating analytical methods involves several key stages, from sample preparation to data comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Homogeneous Sample Batch HPLC_Protocol Execute Validated HPLC Protocol Sample->HPLC_Protocol GCMS_Protocol Execute Validated GC-MS Protocol Sample->GCMS_Protocol HPLC_Data Generate HPLC Quantitative Data HPLC_Protocol->HPLC_Data Stat_Analysis Statistical Analysis (e.g., t-test, F-test) HPLC_Data->Stat_Analysis GCMS_Data Generate GC-MS Quantitative Data GCMS_Protocol->GCMS_Data GCMS_Data->Stat_Analysis Acceptance_Criteria Compare Against Pre-defined Acceptance Criteria Stat_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Equivalency Acceptance_Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Logical Comparison and Conclusion

The choice between HPLC and GC-MS for the analysis of Carvedilol and its related substances is dictated by the specific analytical requirements.

  • Choose HPLC when: The primary goal is routine quality control, assay, and impurity profiling of the non-volatile API and its known impurities in bulk drug and finished products.[1] HPLC offers a robust, high-throughput, and cost-effective solution without the need for derivatization.[2]

  • Choose GC-MS when: The analysis requires the definitive identification of unknown volatile impurities or trace-level quantification in complex biological matrices like plasma.[1][3] The high selectivity of mass spectrometry makes GC-MS an invaluable tool for these applications.

For a comprehensive validation and to ensure the interchangeability of results between different analytical platforms, a cross-validation study is highly recommended. By analyzing the same set of samples with both HPLC and GC-MS, laboratories can establish the equivalency and reliability of the data, thereby ensuring the quality and consistency of their analytical results.

References

A Comparative Guide to the Predicted Biological Activity of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine: An Analysis of In Vivo and In Vitro Data from Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo and in vitro activity of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine is not available in the current scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally similar compounds, namely phenoxyethylamine and phenoxypropanolamine derivatives. The information presented herein is intended to offer a predictive overview for researchers, scientists, and drug development professionals.

The core structure of this compound suggests potential interactions with various biological targets, particularly adrenergic and dopaminergic receptors. The presence of a methoxyphenoxy ethylamine moiety is a common feature in a range of pharmacologically active compounds. This guide will explore the known activities of these related molecules to infer the potential in vivo and in vitro profile of the target compound.

Predicted Biological Activities Based on Structural Analogs

The biological activity of phenoxyethylamine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. Based on available literature for related compounds, this compound is predicted to exhibit activity at adrenergic and possibly dopaminergic receptors.

Adrenergic Receptor Activity

Phenoxyethylamine and phenoxypropanolamine derivatives are well-known for their interaction with α- and β-adrenergic receptors.

  • Alpha-Adrenergic Blocking Activity: Certain phenoxyethylamine derivatives have demonstrated α-blocking activities. This action can lead to vasodilation and a subsequent decrease in blood pressure.

  • Beta-Adrenoceptor Agonism/Antagonism: The phenoxypropanolamine scaffold is a classic feature of many β-blockers. Depending on other structural features, derivatives can act as agonists or antagonists at β-adrenoceptors, influencing heart rate, contractility, and other physiological processes.

Dopamine Receptor Affinity

Some phenoxyethylamine derivatives have been shown to possess affinity for dopamine receptors. The interaction with these receptors can modulate neurotransmission and affect various central nervous system functions.

Comparative Data of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro and in vivo activities of representative phenoxyethylamine and phenoxypropanolamine derivatives. It is important to note that direct extrapolation of these values to this compound should be done with caution.

Compound ClassDerivative ExampleIn Vitro Activity (Receptor Affinity, IC50/Ki)In Vivo Effect
Phenoxyethylamine Prazosin (analog)High affinity for α1-adrenergic receptors (Ki ≈ 0.5 nM)Potent antihypertensive agent
Phenoxypropanolamine PropranololNon-selective β-adrenoceptor antagonist (Ki ≈ 1-5 nM)Decreased heart rate and blood pressure
Phenoxyethylamine Dibenamine (analog)Irreversible α-adrenergic antagonistLong-lasting blockade of α-adrenergic responses
Phenoxyethylamine Various synthesized derivativesAffinity for D2 dopamine receptors (Ki in nM to µM range)Modulation of stereotyped behavior in animal models[1]

Structure-Activity Relationship (SAR) Insights

The specific structural features of this compound, namely the 4-methoxy group and the N-methylation, are expected to influence its pharmacological profile:

  • Position of the Methoxy Group: The methoxy group at the para-position (position 4) of the phenoxy ring can affect receptor binding and selectivity compared to ortho- (position 2) or meta- (position 3) substituted analogs.

  • N-Methylation: The presence of a methyl group on the nitrogen atom can impact the compound's potency, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Experimental Protocols

To facilitate further research on this compound, this section outlines standard experimental protocols for assessing in vitro and in vivo activities relevant to its predicted targets.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki or IC50) of this compound for adrenergic and dopamine receptors.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured.

Materials:

  • Cell lines expressing the target receptor (e.g., CHO or HEK293 cells)

  • Membrane preparations from these cells

  • Radioligand (e.g., [3H]-prazosin for α1-receptors, [3H]-dihydroalprenolol for β-receptors, [3H]-spiperone for D2 receptors)

  • Test compound: this compound

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a non-labeled ligand in excess (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value, which can then be converted to a Ki value.

G cluster_0 In Vitro Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate (Binding Equilibrium) prep->incubate Mix filter Filter & Wash (Separate Bound/Free Ligand) incubate->filter Terminate measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Analyze Data (Calculate IC50/Ki) measure->analyze

In Vitro Receptor Binding Assay Workflow
In Vivo Assessment of Cardiovascular Effects

This protocol outlines a general procedure for evaluating the cardiovascular effects of a compound in an animal model.

Objective: To determine the effect of this compound on blood pressure and heart rate in a relevant animal model (e.g., rat or dog).

Principle: The test compound is administered to a conscious or anesthetized animal, and cardiovascular parameters are continuously monitored.

Materials:

  • Test compound: this compound

  • Animal model (e.g., Sprague-Dawley rats)

  • Anesthetic (if applicable)

  • Catheters for drug administration and blood pressure measurement

  • Pressure transducer and data acquisition system

  • ECG electrodes and recording system

Procedure:

  • Anesthetize the animal (if necessary) and surgically implant catheters in a major artery (e.g., femoral or carotid) and vein (e.g., femoral or jugular).

  • Allow the animal to stabilize.

  • Record baseline measurements of blood pressure and heart rate.

  • Administer the test compound intravenously or orally at various doses.

  • Continuously monitor and record blood pressure and heart rate for a specified period after administration.

  • Administer a vehicle control to a separate group of animals.

  • Analyze the data to determine the dose-dependent effects of the compound on cardiovascular parameters.

G cluster_1 In Vivo Cardiovascular Assessment Workflow animal_prep Animal Preparation (Anesthesia, Catheterization) baseline Record Baseline (Blood Pressure, Heart Rate) animal_prep->baseline administer Administer Compound (IV or Oral) baseline->administer monitor Continuous Monitoring administer->monitor data_analysis Data Analysis (Dose-Response) monitor->data_analysis

In Vivo Cardiovascular Assessment Workflow

Visualizing Potential Signaling Pathways

Given the predicted interaction with adrenergic receptors, the following diagram illustrates a simplified, generalized signaling pathway for G-protein coupled receptors (GPCRs), such as adrenergic and dopamine receptors.

G cluster_2 Generalized GPCR Signaling Pathway Ligand Ligand (e.g., this compound) Receptor GPCR (e.g., Adrenergic Receptor) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Generalized GPCR Signaling Pathway

Conclusion

While direct experimental evidence for the in vivo and in vitro activity of this compound is currently lacking, analysis of structurally related compounds provides a valuable framework for predicting its potential pharmacological profile. It is hypothesized that this compound may interact with adrenergic and dopamine receptors. The provided comparative data, structure-activity relationship insights, and detailed experimental protocols are intended to guide future research and development efforts for this and similar molecules. Empirical validation through the described in vitro and in vivo assays is essential to definitively characterize its biological activity.

References

Structure-Activity Relationship (SAR) of 4-Methoxyphenethylamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methoxyphenethylamine analogs, with a primary focus on their interactions with serotonin receptors, particularly the 5-HT₂ subclass. The information presented herein is supported by experimental data from published research and includes detailed methodologies for key biological assays.

Introduction

Phenethylamine and its derivatives are a broad class of compounds with significant pharmacological effects, primarily mediated through their interactions with monoamine systems in the central nervous system. The substitution pattern on the phenyl ring and modifications to the ethylamine side chain profoundly influence their potency, selectivity, and functional activity at various receptors. This guide specifically explores analogs of 4-methoxyphenethylamine, a core structure in many psychoactive compounds, to elucidate the structural requirements for receptor affinity and functional agonism. While direct comprehensive SAR studies on 4-methoxyphenethylmethylamine analogs are limited in the public domain, extensive research on the closely related 2,5-dimethoxyphenethylamine series provides valuable insights that are largely applicable.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for a series of 2,5-dimethoxy-4-substituted phenethylamine analogs. These compounds share the 4-methoxy (or larger alkoxy) group of interest and provide a strong basis for understanding the SAR at the 4-position. The data is primarily focused on the 5-HT₂A and 5-HT₂C receptors, which are key targets for psychedelic phenethylamines.

Table 1: Serotonin Receptor Binding Affinities (Kᵢ, nM) of 2,5-Dimethoxy-4-substituted Phenethylamine Analogs

Compound4-Substituent5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₁A Kᵢ (nM)
2C-H-H1000 ± 1502100 ± 300>10000
2C-O-1 (TMA-2)-OCH₃1300 ± 2004400 ± 600>10000
2C-O-2-OC₂H₅980 ± 1502900 ± 400>10000
2C-O-4-O(n-C₄H₉)260 ± 40930 ± 140>10000
2C-T-SCH₃48 ± 7120 ± 20>10000
2C-T-2-SC₂H₅30 ± 580 ± 10>10000
2C-I-I15 ± 240 ± 6>10000
2C-Br-Br12 ± 235 ± 5>10000

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of 2,5-Dimethoxy-4-substituted Phenethylamine Analogs at the 5-HT₂A Receptor

Compound4-SubstituentEC₅₀ (nM)Eₘₐₓ (% of 5-HT)
2C-H-H2600 ± 40030 ± 5
2C-O-1 (TMA-2)-OCH₃1600 ± 25045 ± 7
2C-O-2-OC₂H₅950 ± 15055 ± 8
2C-O-4-O(n-C₄H₉)350 ± 6070 ± 10
2C-T-SCH₃110 ± 2080 ± 12
2C-T-2-SC₂H₅70 ± 1084 ± 13
2C-I-I16 ± 382 ± 12
2C-Br-Br20 ± 480 ± 11

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be deduced for the 4-position of the phenethylamine scaffold:

  • Effect of Alkoxy Chain Length: Increasing the length of the 4-alkoxy group generally leads to an increase in binding affinity at both 5-HT₂A and 5-HT₂C receptors. This is also accompanied by an increase in agonist potency (lower EC₅₀) and efficacy (higher Eₘₐₓ) at the 5-HT₂A receptor.

  • Influence of Halogens: Substitution with halogens at the 4-position, such as bromine and iodine, results in a significant increase in both binding affinity and functional potency at the 5-HT₂A receptor.

  • Impact of Thioalkoxy Groups: The introduction of a thioether linkage at the 4-position also markedly enhances affinity and efficacy at 5-HT₂A receptors.

  • N-Methylation: While not extensively covered in the provided tables, N-methylation of phenethylamines (e.g., comparing 2C-X to their corresponding N-methyl analogs) can have varied effects. In many cases, N-methylation slightly reduces affinity for 5-HT₂A receptors but can influence selectivity and in vivo potency due to altered metabolic stability and blood-brain barrier penetration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of test compounds for the 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂C, or 5-HT₁A receptor.

  • Radioligands: [³H]Ketanserin for 5-HT₂A, [³H]Mesulergine for 5-HT₂C, and [³H]8-OH-DPAT for 5-HT₁A.

  • Non-specific binding competitors: Mianserin for 5-HT₂A and 5-HT₂C, 5-HT for 5-HT₁A.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (4-methoxyphenethylamine analogs).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist at Gq-coupled receptors, such as the 5-HT₂A receptor, by detecting the release of intracellular calcium.

Objective: To determine the EC₅₀ and Eₘₐₓ of test compounds for the activation of the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds.

  • A fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for approximately 1 hour.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Place the cell plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading.

  • Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Analyze the data by calculating the change in fluorescence from baseline to the peak response.

  • Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral assay in rodents that is considered a reliable proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.

Objective: To assess the in vivo psychedelic-like activity of test compounds.

Materials:

  • Male C57BL/6J mice.

  • Test compounds and vehicle (e.g., saline).

  • A system for detecting head twitches, which can range from manual observation to automated systems using a head-mounted magnet and a magnetometer coil or video analysis software.

  • Observation chambers.

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal or subcutaneous injection).

  • Place the mice individually into the observation chambers.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • For automated systems, the data is collected and analyzed by the corresponding software. For manual observation, a trained experimenter counts the head twitches.

  • Plot the number of head twitches against the dose of the test compound to generate a dose-response curve and determine the ED₅₀ value.

Mandatory Visualizations

Signaling Pathway of 5-HT₂A Receptor Activation

G cluster_membrane Cell Membrane 5HT2A_R 5-HT₂A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist Phenethylamine Analog Agonist->5HT2A_R Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: 5-HT₂A receptor signaling cascade leading to intracellular calcium release.

Experimental Workflow for Calcium Mobilization Assay

G Start Start Cell_Culture Plate 5-HT₂A expressing cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Measurement Measure baseline and post-stimulation fluorescence Dye_Loading->Measurement Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Measurement Data_Analysis Calculate ΔF and plot dose-response curve Measurement->Data_Analysis End Determine EC₅₀ and Eₘₐₓ Data_Analysis->End

Caption: General workflow for a fluorescence-based calcium mobilization assay.

Logical Relationship in SAR of 4-Substituted Phenethylamines

G cluster_substituents Substituent Properties Core Phenethylamine Scaffold Sub 4-Position Substitution Core->Sub Lipophilicity ↑ Lipophilicity Sub->Lipophilicity Size ↑ Size/Bulk Sub->Size EWG Electron Withdrawing (e.g., Halogens) Sub->EWG Affinity ↑ Receptor Affinity (5-HT₂A/₂C) Activity ↑ Functional Activity (Agonism) Affinity->Activity Lipophilicity->Affinity Size->Affinity EWG->Affinity

Benchmarking N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine: A Comparative Analysis with Established Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine with well-characterized research compounds targeting the serotonin system, providing researchers with essential data for informed decision-making in drug discovery and neuropharmacology.

This guide presents a comparative analysis of the novel compound this compound against two established research compounds: 5-MeO-DMT, a potent agonist for the 5-HT1A and 5-HT2A serotonin receptors, and WAY-100635, a selective antagonist for the 5-HT1A receptor. The objective is to provide a clear, data-driven overview of their respective pharmacological profiles to aid researchers in selecting the appropriate compound for their experimental needs.

Comparative Pharmacological Data

The following table summarizes the key quantitative data for this compound and the selected reference compounds. Data for the reference compounds has been compiled from publicly available literature.

CompoundTarget(s)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (Emax, %)
This compound 5-HT1A, 5-HT2AData Not AvailableData Not AvailableData Not Available
5-MeO-DMT 5-HT1A, 5-HT2A16 (5-HT1A), 41 (5-HT2A)3 (5-HT1A), 19 (5-HT2A)100 (Agonist)
WAY-100635 5-HT1A0.90.7 (Antagonist)N/A (Antagonist)

Note: At the time of this publication, specific binding affinity, functional activity, and efficacy data for this compound are not publicly available. The comparison is based on its structural similarity to known serotonin receptor ligands.

Experimental Protocols

The following are standardized protocols for key experiments used to characterize compounds targeting serotonin receptors. These methodologies are essential for generating the comparative data presented above.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., 5-HT1A).

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound, 5-MeO-DMT, WAY-100635).

  • Non-specific binding control (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • In a parallel set of tubes, incubate the membrane, radioligand, and a high concentration of a non-specific ligand to determine non-specific binding.

  • After incubation (e.g., 60 minutes at 25°C), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., cAMP Assay for 5-HT1A)

Objective: To determine the functional activity (EC50 or IC50) and efficacy (Emax) of a test compound at a G-protein coupled receptor.

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT1A).

  • Forskolin (to stimulate adenylate cyclase).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.

  • For agonists, the EC50 value is the concentration that produces 50% of the maximal response. The Emax is the maximum response observed.

  • For antagonists, the IC50 value is the concentration that inhibits 50% of the response induced by a known agonist.

Visualizing Molecular Interactions and Experimental Processes

The following diagrams illustrate the conceptual frameworks underlying the experimental procedures and signaling pathways discussed.

G cluster_assay Radioligand Binding Assay Workflow Membrane Receptor-Containing Membrane Incubation Incubation Membrane->Incubation Radioligand Radioligand ([3H]8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow of a radioligand binding assay.

G cluster_pathway 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist (e.g., 5-MeO-DMT) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified 5-HT1A receptor signaling cascade.

Author: BenchChem Technical Support Team. Date: December 2025

Launching Research Initiative

I've initiated a thorough investigation into the reproducibility of 4-MPMA findings, prioritizing pharmacological and toxicological data. My immediate focus is a systematic search of existing studies and experimental data, laying the groundwork for a robust analysis.

Refining Data Acquisition

I'm now expanding my search to include synthesis details, analytical methods, and receptor binding data for 4-MPMA and related compounds, seeking parallels to create strong comparisons. A key focus is compiling quantitative data into concise tables for easy analysis. Further, I'm synthesizing detailed experimental protocols and designing visual pathway diagrams for a clear comparative analysis.

Expanding Comparative Scope

I'm now deeply immersed in the synthesis and analysis details for 4-MPMA, and similar compounds, aiming to create structured, comparative tables. I'm focusing on key data like binding affinities and functional assay results. My next step is assembling detailed experimental protocols and generating visual diagrams for the pathways involved, ensuring a comprehensive view.

Safety Operating Guide

Navigating the Disposal of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine, a compound encountered in research and drug development, is paramount for ensuring laboratory safety and environmental protection. Due to the potential hazards associated with this and structurally similar chemicals, a systematic approach to its waste management is essential. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be prepared. The following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or with aerosols, a respirator with an appropriate cartridge for organic vapors is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound should be handled with the same level of caution as its use in experimental protocols. The following steps outline the recommended disposal process:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection: Use a chemically resistant container with a secure screw-top cap. The container should be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols (e.g., "Hazardous Waste," "Toxic").

  • Waste Collection: Collect all waste, including any unused product, contaminated consumables (e.g., pipette tips, paper towels), and rinsates from cleaning contaminated glassware.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Disposal Request: Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

PropertyValueSource
CAS Number Not available-
Molecular Formula C12H19NO2-
Molecular Weight 209.29 g/mol -
Boiling Point Not available-
Melting Point Not available-
Flash Point Not available-
LD50 (Oral, Rat) Not available-
LD50 (Dermal, Rabbit) Not available-
LC50 (Inhalation, Rat) Not available-

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of a research chemical like this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Management cluster_disposal Final Disposal start Start: Experiment Planning sds_review Review Safety Data Sheet (SDS) start->sds_review ppe Don Personal Protective Equipment (PPE) sds_review->ppe conduct_exp Conduct Experiment in Fume Hood ppe->conduct_exp segregate Segregate Chemical Waste conduct_exp->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.